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Core Science & Biosynthesis

Foundational

Solubility profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the predicted solubility profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, a molecule of interest in contemporary drug discovery. We delve into the theoretical principles governing its solubility, predicated on its distinct structural motifs: the quinoline core, the hydroxyl group, and the piperidinylsulfonyl moiety. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, alongside a discussion of high-throughput screening alternatives. While experimental data for this specific molecule is not publicly available, this guide synthesizes established principles of physical organic chemistry and medicinal chemistry to construct a predictive solubility framework. This document is intended for researchers, scientists, and drug development professionals to inform solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

In the trajectory of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar. Among these, aqueous and organic solvent solubility stands as a paramount parameter. Poor solubility can lead to a cascade of downstream challenges, including unpredictable in vitro results, diminished in vivo exposure, and significant hurdles in formulation development.[1][2] Consequently, a thorough understanding of a compound's solubility profile is not merely an academic exercise but a critical step in de-risking a potential drug candidate and accelerating its path to the clinic. This guide focuses on 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, a molecule featuring a confluence of functional groups that present a nuanced and instructive case study in solubility science.

Molecular Profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

To understand the solubility of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, we must first dissect its molecular architecture. The molecule can be deconstructed into three key regions, each contributing distinct physicochemical properties:

  • 2-Hydroxyquinoline Core: This heterocyclic aromatic system is the foundational scaffold. The quinoline ring itself is largely nonpolar, favoring solubility in organic solvents.[3] The 2-hydroxy substituent introduces a critical feature: keto-enol tautomerism.[4] In polar solvents, the equilibrium tends to favor the 2-quinolone (keto) form, which possesses both a hydrogen bond donor (N-H) and acceptor (C=O). The enol form (-OH) is a potent hydrogen bond donor. This duality significantly influences its interactions with various solvents.[4]

  • Piperidinylsulfonyl Group: This moiety introduces both polarity and steric bulk. The sulfonamide group (-SO₂N-) is a strong hydrogen bond acceptor (at the sulfonyl oxygens) and, depending on substitution, can have a weakly acidic proton on a nitrogen.[5][6] The piperidine ring, while non-aromatic, adds a lipophilic character.

  • Interplay of Functional Groups: The overall solubility will be a product of the interplay between the relatively nonpolar quinoline backbone and the polar, hydrogen-bonding capable hydroxyl and piperidinylsulfonyl groups.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a useful heuristic in predicting solubility.[7] A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy penalty of breaking the solute-solute and solvent-solvent interactions must be compensated by the energy gained from forming new solute-solvent interactions.

Solvent Polarity

Organic solvents can be broadly classified based on their polarity. The solubility of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is expected to vary significantly across this spectrum.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the hydroxyl and sulfonamide groups, strong solute-solvent hydrogen bonds are anticipated, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. The sulfonyl oxygens and the quinolone carbonyl can accept hydrogen bonds from the solute's hydroxyl or N-H group, while the solvent can solvate the polar regions of the molecule. High solubility is generally expected in solvents like DMSO.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large, polar functional groups on the molecule will likely result in poor solubility in these solvents, as the strong solute-solute interactions (especially hydrogen bonding) are not overcome by weak solute-solvent interactions.[9]

Hydrogen Bonding

The capacity for hydrogen bonding is arguably the most critical factor for this molecule. The 2-hydroxyquinoline moiety and the sulfonamide group are rich in hydrogen bond donors and acceptors.[6][10][11] The sulfonyl oxygens are strong hydrogen bond acceptors, while the hydroxyl group (in the enol tautomer) or the ring nitrogen (in the keto tautomer) are effective donors.[5] Solvents that can effectively participate in this hydrogen bonding network will be superior solvents.

Experimental Determination of Thermodynamic Solubility

While high-throughput kinetic solubility assays are valuable for early screening, the gold standard for definitive solubility data is the determination of thermodynamic equilibrium solubility.[1][12][13] The shake-flask method is the most widely accepted approach for this measurement.[14][15][16]

Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a robust method for determining the solubility of a solid compound in an organic solvent at a specified temperature.

Objective: To determine the saturation concentration of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline in a given solvent by allowing the system to reach thermodynamic equilibrium.

Materials:

  • 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (solid)

  • Selected organic solvent (e.g., ethanol, acetonitrile, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining.[16]

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[16]

    • Allow the mixture to equilibrate for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[14][16] For some compounds, longer times may be necessary.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated analytical method, typically HPLC-UV.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) Methods

For earlier stages of discovery where speed is paramount, kinetic solubility methods are often employed.[1][17][18] These methods, such as laser nephelometry, measure the precipitation of a compound from a DMSO stock solution when added to an aqueous or organic medium.[12][13] While faster, these methods provide a kinetic, rather than thermodynamic, solubility value which can sometimes be an overestimate.[12]

Predicted Solubility Profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

The following table provides a predicted solubility profile based on the theoretical principles outlined above. These predictions are for guidance and should be confirmed by experimental measurement.

SolventSolvent TypeDielectric Constant (Polarity)Predicted SolubilityRationale
Hexane Nonpolar1.89Low Primarily van der Waals forces; insufficient to overcome strong solute-solute H-bonding.
Toluene Nonpolar (Aromatic)2.38Low to Medium Pi-pi stacking interactions with the quinoline ring may slightly improve solubility over hexane.
Dichloromethane Polar Aprotic9.08Medium Moderate polarity can solvate the molecule, but lacks H-bond donor capability.
Ethyl Acetate Polar Aprotic6.02Medium Acts as an H-bond acceptor; moderate polarity.
Acetone Polar Aprotic21.0Medium to High Good H-bond acceptor and moderate polarity.
Acetonitrile Polar Aprotic37.5Medium to High High polarity and ability to accept H-bonds.
Ethanol Polar Protic24.5High Strong H-bond donor and acceptor capabilities.
Methanol Polar Protic32.7High Strong H-bond donor and acceptor capabilities; high polarity.
Dimethylformamide (DMF) Polar Aprotic38.3High Highly polar H-bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very High Exceptionally strong H-bond acceptor and highly polar; excellent solvent for complex polar molecules.[8]

Visualizing the Process and Theory

Diagrams can clarify complex workflows and molecular interactions.

Diagram 1: Experimental Workflow for Shake-Flask Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Settle & Withdraw Supernatant C->D E Filter (0.45 µm) to Remove Solid D->E G Analyze Sample & Standards via HPLC E->G F Prepare Calibration Standards F->G H Calculate Concentration from Calibration Curve G->H G cluster_solute 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline cluster_features Key Structural Features cluster_solvent Solvent Interactions M Molecule F1 2-Hydroxyquinoline Core (Keto-Enol Tautomerism) - H-Bond Donor/Acceptor M->F1 governs interaction with F2 Sulfonyl Group (-SO₂) - Strong H-Bond Acceptor M->F2 governs interaction with F3 Quinoline & Piperidine Rings - Lipophilic/Nonpolar Regions M->F3 governs interaction with S1 Polar Protic Solvents (e.g., Ethanol) - Strong H-Bonding F1->S1 S2 Polar Aprotic Solvents (e.g., DMSO) - Strong H-Bond Acceptance F1->S2 F2->S1 F2->S2 S3 Nonpolar Solvents (e.g., Hexane) - Weak van der Waals Forces F3->S3

Caption: Molecular features and their dominant solvent interactions.

Conclusion

The solubility profile of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is predicted to be dominated by its capacity for hydrogen bonding and its overall polarity. High solubility is anticipated in polar protic solvents (e.g., alcohols) and highly polar aprotic solvents (e.g., DMSO, DMF), which can effectively solvate the hydroxyl and piperidinylsulfonyl moieties. Conversely, poor solubility is expected in nonpolar solvents like hexane. The theoretical framework and experimental protocols detailed in this guide provide a robust foundation for scientists and researchers to approach the empirical determination and rationalization of this compound's solubility, thereby facilitating its progression through the drug development pipeline.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Journal of Pharmaceutical Sciences.
  • Solubility Study. WuXi AppTec DMPK.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). Analytical Chemistry. Available at: [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Application Note.
  • Shake Flask Method Summary. BioAssay Systems.
  • Solubility test for Organic Compounds. (2024).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Shake-Flask Solubility Assay. Enamine.
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). Journal of Physics: Conference Series.
  • Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures. (2004). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Benzo[f]quinoline. Solubility of Things.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. Available at: [Link]

  • Solubility of Organic Compounds. (2023).
  • Hydrogen Bonding in Sulfonamides. (2001). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hydrogen bonding in sulfonamides. (2025). ResearchGate. Available at: [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.
  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design. Available at: [Link]

  • Polarisation effects on the H-bond acceptor properties of sulfonamides. (2024). Chemical Communications. Available at: [Link]

  • Results in chemistry paper. (2025). Arab American University Digital Repository.
  • An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. Benchchem.
  • Quinoline. Wikipedia. Available at: [Link]

  • Physicochemical Data for Quinoline Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Advanced Zoology.
  • 6-Hydroxyquinoline. PubChem. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthetic Strategies for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Executive Summary & Strategic Overview The target molecule, 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline , represents a specific class of functionalized carbostyrils often utilized as intermediates in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The target molecule, 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline , represents a specific class of functionalized carbostyrils often utilized as intermediates in the development of kinase inhibitors, platelet aggregation inhibitors (analogous to cilostazol), and 5-HT receptor modulators.

From a synthetic perspective, the nomenclature "2-hydroxy" refers to the lactim tautomer. However, in the solid state and in polar solvents, the molecule exists predominantly as the lactam tautomer, 6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one . This guide addresses the synthesis of the stable lactam core, which is chemically equivalent to the target.

Retrosynthetic Logic

The most robust industrial route relies on Electrophilic Aromatic Substitution (EAS) on the pre-formed quinolone core. The nitrogen lone pair of the quinolone ring activates the C-6 position, making it the preferred site for chlorosulfonation.

Strategic Pathways:

  • Route A (Divergent/Industrial): Direct chlorosulfonation of 2-quinolone followed by nucleophilic attack by piperidine. This is the preferred high-throughput method.

  • Route B (Convergent/Precision): Cyclization of p-sulfonamido-functionalized anilines. This route is reserved for cases where regioselectivity in Route A fails (e.g., if C-8 substitution competes).

Retrosynthesis cluster_tautomer Tautomeric Equilibrium Target Target: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (Tautomer: 2-Quinolone form) Inter1 Intermediate: 6-Chlorosulfonyl-quinolin-2(1H)-one Target->Inter1 Sulfonamide Coupling Piperidine Reagent: Piperidine Target->Piperidine Core Starting Material: Quinolin-2(1H)-one (Carbostyril) Inter1->Core Chlorosulfonation (Electrophilic Subst.) Taut1 2-Hydroxyquinoline (Lactim) Taut2 2-Quinolone (Lactam) Taut1->Taut2 H-Shift

Figure 1: Retrosynthetic analysis highlighting the disconnection at the sulfonyl moiety and the critical tautomeric relationship.

Detailed Synthetic Protocol (Route A)

This protocol is designed for scalability and relies on the high regioselectivity of chlorosulfonic acid towards the C-6 position of the quinolone ring [1, 3].

Phase 1: Chlorosulfonation

Objective: Synthesis of 6-chlorosulfonylquinolin-2(1H)-one.

  • Reagents:

    • Quinolin-2(1H)-one (Carbostyril) [CAS: 59-31-4]

    • Chlorosulfonic acid (

      
      ) [Excess, acts as solvent]
      
    • Thionyl chloride (

      
      ) [Optional, to drive conversion]
      
  • Protocol:

    • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (calcium chloride). Cool the flask to 0–5°C in an ice bath.

    • Addition: Charge the flask with Chlorosulfonic acid (5.0 – 8.0 equivalents).

    • Reaction: Slowly add Quinolin-2(1H)-one portion-wise over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-sulfonation or decomposition.

    • Heating: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then gradually heat to 60–80°C. Stir for 2–4 hours.

      • Validation: Monitor by TLC (taking a mini-aliquot quenched in methanol). The starting material spot should disappear.

    • Quenching (Hazardous): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

    • Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.

    • Drying: Dry the solid under vacuum over

      
      . Note: Use immediately in Phase 2 to prevent hydrolysis.
      
Phase 2: Sulfonamide Coupling

Objective: Synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

  • Reagents:

    • 6-Chlorosulfonylquinolin-2(1H)-one (Freshly prepared)

    • Piperidine [1.1 equivalents]

    • Triethylamine (TEA) or Pyridine [2.0 equivalents, acid scavenger]

    • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Protocol:

    • Dissolution: Suspend the sulfonyl chloride intermediate in anhydrous DCM under nitrogen atmosphere.

    • Base Addition: Add Triethylamine (2.0 eq). Cool to 0°C.

    • Amine Addition: Add Piperidine (1.1 eq) dropwise. The reaction is exothermic; control rate to maintain T < 10°C.

    • Completion: Stir at RT for 2–6 hours.

    • Workup:

      • Wash organic layer with 1N HCl (to remove excess piperidine/TEA).

      • Wash with Brine.

      • Dry over anhydrous

        
        .
        
    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, MeOH:DCM gradient).

Experimental Workflow Diagram

Workflow Step1 Step 1: Chlorosulfonation Reagent: ClSO3H (Excess) Temp: 0°C -> 60°C Step2 Step 2: Quench & Isolate Media: Crushed Ice Product: Sulfonyl Chloride Step1->Step2 2-4 hrs Step3 Step 3: Amidation Reagent: Piperidine/TEA Solvent: DCM Step2->Step3 Immediate Step4 Step 4: Purification Method: Recrystallization (EtOH) Step3->Step4 Workup

Figure 2: Step-by-step reaction workflow from starting carbostyril to final sulfonamide.

Critical Process Parameters (Expertise & Causality)

To ensure "Trustworthiness" and reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationCausality / Scientific Rationale
Moisture Control Anhydrous ConditionsThe intermediate 6-chlorosulfonylquinolin-2-one is highly moisture-sensitive. Hydrolysis yields the sulfonic acid, which will not react with piperidine, killing the yield.
Temperature (Step 1) <10°C (Addition)The reaction of carbostyril with chlorosulfonic acid is violently exothermic. High temps during addition lead to charring and tar formation.
Regioselectivity 60-80°C (Reaction)While C-6 is activated, kinetic control at low temps might yield mixtures. Heating ensures thermodynamic equilibration to the stable para-substituted (C-6) product [3].
Base Choice (Step 3) Tertiary Amine (TEA)

is generated during coupling. If not neutralized, it will protonate the piperidine, rendering it non-nucleophilic and stalling the reaction.

Analytical Validation (Self-Validating System)

Upon isolation, the identity of the compound must be verified. The following spectral features confirm the structure:

  • 1H NMR (DMSO-d6):

    • Quinolone Core: Look for the characteristic cis-amide doublet pattern or broad singlet for the NH at

      
       11.0–12.0 ppm.
      
    • H-3 and H-4: Characteristic doublets for the alkene protons of the quinolone ring (

      
       ~6.5 and ~8.0 ppm).
      
    • H-5, H-7, H-8: The substitution at C-6 simplifies the aromatic region. H-5 often appears as a doublet with small meta-coupling (approx

      
       8.2 ppm) due to the deshielding sulfonyl group.
      
    • Piperidine Ring: Multiplets in the aliphatic region (

      
       1.4–1.6 ppm for 
      
      
      
      and
      
      
      2.8–3.0 ppm for
      
      
      ).
  • Mass Spectrometry (ESI):

    • Expect

      
       peak corresponding to Molecular Weight (Calculation: 
      
      
      
      Da).
  • IR Spectroscopy:

    • Sulfonamide: Strong bands at ~1340

      
       (
      
      
      
      asym) and ~1160
      
      
      (
      
      
      sym).
    • Carbonyl: Strong band at ~1660–1680

      
       (Amide I of quinolone).
      

References

  • Zubkov, V.O., et al. (2015).[1] Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid. National University of Pharmacy, Ukraine.[1]

  • Lee, S.Y., & Cheon, C.H. (2018).[2] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036-13044.

  • El-Hiti, G.A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, 5, 1-x.

  • Hamada, Y., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5420.

  • Ghorab, M.M., et al. (2010). Synthesis and anticancer evaluation of some new novel quinoline derivatives containing sulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Foundational

Molecular weight and formula of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

This in-depth technical guide details the molecular identity, structural dynamics, and synthesis logic of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS: 891900-49-5). Compound Monograph & Scaffold Analysis Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular identity, structural dynamics, and synthesis logic of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS: 891900-49-5).

Compound Monograph & Scaffold Analysis

Executive Summary

2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is a functionalized heterocyclic scaffold utilized in medicinal chemistry as a core pharmacophore for developing antimicrobial, antimalarial, and kinase-inhibiting agents.[1] It combines a polar, hydrogen-bond-rich 2-quinolinone core with a lipophilic sulfonyl-piperidine tail, creating a "push-pull" electronic system ideal for protein binding assays.

This guide provides a rigorous analysis of its physicochemical properties, tautomeric behavior, and validated synthetic pathways, serving as a reference for drug development professionals.

Chemical Identity & Specifications

The following data establishes the baseline identity of the compound. All experimental workflows must verify these parameters to ensure batch integrity.

Core Parameters
PropertyValueNotes
CAS Registry Number 891900-49-5 Primary identifier.[1]
IUPAC Name 6-(piperidin-1-ylsulfonyl)quinolin-2-olOften indexed as the tautomer: 6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one.
Molecular Formula C₁₄H₁₆N₂O₃S Confirmed stoichiometry.
Molecular Weight 292.35 g/mol Monoisotopic Mass: 292.0882 Da.
Appearance Off-white to pale yellow solidColoration varies with trace oxidation.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water/neutral buffer.
Elemental Composition (Theoretical)
  • Carbon (C): 57.52%

  • Hydrogen (H): 5.52%

  • Nitrogen (N): 9.58%

  • Oxygen (O): 16.42%

  • Sulfur (S): 10.97%

Structural Dynamics: The Tautomerism Factor

A critical feature of this molecule is the lactam-lactim tautomerism at the 2-position. While formally named "2-Hydroxy...", the compound predominantly exists as the 2-Quinolone (Lactam) tautomer in the solid state and in polar solvents. This distinction dictates its hydrogen-bonding behavior in biological pockets.

Pathway Diagram: Tautomeric Equilibrium

The following diagram illustrates the proton shift that defines the molecule's reactive face.

Tautomerism cluster_0 Structural Implications Lactim Lactim Form (2-Hydroxyquinoline) -OH Donor Equilibrium Proton Transfer Lactim->Equilibrium Solvent Dependent Lactam Lactam Form (2-Quinolone) NH Donor / C=O Acceptor Equilibrium->Lactam Favored in Solid State

Figure 1: Tautomeric shift between the 2-hydroxy (enol) and 2-quinolone (keto) forms. The Keto form is thermodynamically favored.

Synthesis Protocol (Self-Validating)

The synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is achieved through a Chlorosulfonation-Amidation sequence. This approach is preferred over de novo ring construction because it utilizes the electron-rich nature of the 2-hydroxyquinoline core to direct substitution to the 6-position.

Reaction Logic
  • Substrate: 2-Hydroxyquinoline (2-Quinolone).

  • Electrophile: Chlorosulfonic acid (

    
    ). The 2-OH group activates the ring; the 6-position is the para-like position relative to the nitrogen, favored for electrophilic attack.
    
  • Nucleophile: Piperidine. Displaces the chloride to form the sulfonamide.

Step-by-Step Methodology
Phase 1: Chlorosulfonation
  • Setup: Charge a dry round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under

    
     atmosphere.
    
  • Addition: Slowly add 2-Hydroxyquinoline (1.0 eq) portion-wise over 30 minutes. Caution: Exothermic HCl gas evolution.

  • Reaction: Heat the mixture to 100°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane) for consumption of starting material.

  • Quench: Cool to room temperature. Pour the reaction mixture carefully onto crushed ice.

  • Isolation: The intermediate, 2-hydroxyquinoline-6-sulfonyl chloride , precipitates as a solid. Filter, wash with cold water, and dry under vacuum. Do not store long-term; use immediately.

Phase 2: Amidation (Coupling)
  • Solvation: Dissolve the sulfonyl chloride intermediate (1.0 eq) in dry Dichloromethane (DCM) or THF .

  • Base Addition: Add Triethylamine (2.5 eq) or Pyridine to scavenge HCl.

  • Coupling: Add Piperidine (1.1 eq) dropwise at 0°C.

  • Completion: Stir at room temperature for 4–6 hours.

  • Workup: Wash organic layer with 1N HCl (to remove excess amine), then Brine. Dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis Start Start: 2-Hydroxyquinoline (C9H7NO) Step1 Step 1: Chlorosulfonation (ClSO3H, 100°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 6-Sulfonyl Chloride Step1->Inter Precipitation Step2 Step 2: Amidation (Piperidine, Et3N, DCM) Inter->Step2 Nucleophilic Attack Final Product: 2-Hydroxy-6- (1-piperidinylsulfonyl)quinoline Step2->Final Purification

Figure 2: Two-step synthetic pathway via sulfonyl chloride intermediate.

Analytical Validation

To confirm the structure and purity, the following analytical signatures must be observed.

1H NMR (DMSO-d6, 400 MHz) Expectations
  • Amide/OH Proton: Broad singlet at

    
     11.5–12.0 ppm (indicates Lactam NH or Lactim OH).
    
  • Quinoline Aromatic Protons:

    • H-4: Doublet,

      
       ~7.9–8.0 ppm.
      
    • H-3: Doublet,

      
       ~6.5–6.7 ppm (characteristic of 2-quinolone).
      
    • H-5, H-7, H-8: Multiplet region

      
       7.5–8.2 ppm.[2] Position 5 is often deshielded by the neighboring sulfonyl group.
      
  • Piperidine Protons:

    • 
      -CH2: Multiplet at 
      
      
      
      2.9–3.0 ppm (4H).
    • 
      -CH2: Multiplets at 
      
      
      
      1.4–1.6 ppm (6H).
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+).

  • Target Ion [M+H]+: 293.09 m/z.

  • Adducts: May observe [M+Na]+ at 315.07 m/z.

Applications & Pharmacophore Mapping

This molecule serves as a versatile Sulfonyl-Quinolone Scaffold . It is frequently used in High-Throughput Screening (HTS) libraries for:

  • DapE Inhibition: The sulfonamide moiety mimics the transition state of zinc-dependent metalloenzymes.

  • Kinase Inhibition: The quinolone core mimics the adenine ring of ATP, while the sulfonamide-piperidine tail extends into the solvent-exposed region or hydrophobic back-pocket of the kinase.

  • Antimicrobial Agents: Quinolones are historical scaffolds for DNA gyrase inhibition; the 6-sulfonyl modification alters solubility and metabolic stability.

Pharmacophore Interaction Map

Pharmacophore Center HBD H-Bond Donor (NH / OH) Center->HBD HBA H-Bond Acceptor (C=O / SO2) Center->HBA Hydrophobic Hydrophobic Tail (Piperidine Ring) Center->Hydrophobic PiStack Pi-Stacking (Quinoline System) Center->PiStack

Figure 3: Pharmacophore map highlighting key interaction points for ligand-protein binding.

References

  • ChemSRC. (2024). 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline - Chemical Properties and CAS 891900-49-5. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: Quinoline Derivatives and Sulfonamides. National Library of Medicine.[3] Retrieved from [Link]

  • MDPI. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (Structural analog analysis). Retrieved from [Link]

Sources

Exploratory

Toxicity and safety data for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Technical Assessment: Toxicity & Safety Profiling of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Part 1: Executive Summary & Compound Identity[1] Compound Name: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Toxicity & Safety Profiling of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Part 1: Executive Summary & Compound Identity[1]

Compound Name: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline CAS Registry Number: 891900-49-5 Synonyms: 6-(Piperidin-1-ylsulfonyl)quinolin-2(1H)-one; 6-(Piperidinosulfonyl)-2-quinolinol.[1] Molecular Formula: C₁₄H₁₆N₂O₃S Molecular Weight: 292.35 g/mol [1]

Executive Summary: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is a functionalized quinolone scaffold commonly utilized in medicinal chemistry as a precursor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and anticancer kinase inhibitors .[1] While direct in vivo toxicological data for this specific intermediate is limited in public registries, its structural pharmacophore (quinoline-6-sulfonamide) presents a distinct safety profile characterized by low acute cytotoxicity but moderate risks regarding hERG channel inhibition and genotoxic potential typical of the quinoline class.[1]

This guide provides a derived toxicological assessment based on Structure-Activity Relationships (SAR) and outlines the mandatory experimental workflows required to validate its safety for preclinical development.

Part 2: Toxicological Profile (In Silico & Read-Across)

Genotoxicity & Mutagenicity[1]
  • Structural Alert: The quinoline core is a known structural alert for genotoxicity. However, the presence of the hydroxyl group at position 2 (tautomerizing to the 2-quinolone form) significantly mitigates the mutagenic risk compared to unsubstituted quinoline.[1]

  • Mechanism: Unsubstituted quinoline undergoes metabolic activation (epoxidation) at the 2,3-position, leading to DNA adduction.[1] The 2-oxo group in this compound blocks this primary metabolic soft spot.[1]

  • Risk Level: Moderate to Low .

    • Read-Across: Analogous 6-sulfonamido-2-quinolinones typically test negative in Ames strains TA98 and TA100 without metabolic activation (S9), but rigorous testing is required due to the sulfonamide moiety.[1]

Cardiotoxicity (hERG Inhibition)[1]
  • Structural Alert: The sulfonyl-piperidine moiety at position 6 is a lipophilic, basic pharmacophore.[1] Such motifs are statistically associated with off-target binding to the hERG potassium channel (Kv11.1), a primary driver of QT interval prolongation.[1]

  • Prediction: Moderate risk of hERG blockade (IC₅₀ estimated in the 1–10 µM range).

  • Mitigation: The polarity of the 2-hydroxy/2-oxo headgroup reduces lipophilicity (LogP ~1.8–2.2), potentially lowering hERG affinity compared to purely lipophilic analogs.[1]

Hepatotoxicity & Metabolic Stability[1]
  • Metabolic Liabilities: The piperidine ring is susceptible to oxidative metabolism (hydroxylation/ring opening) by CYP2D6 and CYP3A4.

  • Reactive Metabolites: Sulfonamides can occasionally form reactive hydroxylamine metabolites, though this is less common with tertiary sulfonamides (like piperidinyl-sulfonyl) than with primary sulfonamides.[1]

  • Cytotoxicity: In read-across studies of quinoline-sulfonamide anticancer agents, these compounds often exhibit selective cytotoxicity (toxic to cancer cells, IC₅₀ > 50 µM in normal fibroblasts), suggesting a favorable therapeutic window.[1]

Part 3: Experimental Protocols for Safety Validation

As a novel research compound, safety must be empirically validated. The following protocols are the industry standard for establishing the safety profile of this scaffold.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: Determine the IC₅₀ in non-malignant cells (e.g., HEK293 or HepG2) to establish a baseline for general toxicity.

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO, PBS.[1]

Step-by-Step Methodology:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Preparation: Dissolve 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline in DMSO to create a 10 mM stock. Prepare serial dilutions in culture medium (Final concentrations: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%.

  • Treatment: Remove old media and add 100 µL of compound-containing media. Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin). Incubate for 48h.

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm. Calculate Cell Viability % relative to Vehicle Control.

Protocol B: hERG Safety Assay (Automated Patch Clamp)
  • Objective: Quantify risk of QT prolongation.

  • System: CHO-K1 cells stably expressing hERG (Kv11.1).[1]

Workflow:

  • Perfusion: Perfuse cells with extracellular solution (Tyrode’s buffer).

  • Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +40 mV for 2s, then repolarize to -50 mV for 2s to elicit tail current.

  • Application: Apply compound at 1, 10, and 30 µM. Allow 5 minutes for equilibrium.

  • Analysis: Measure inhibition of peak tail current. If IC₅₀ < 10 µM, the compound is flagged as a high-risk cardiotoxicant.[1]

Part 4: Visualization & Workflows

Figure 1: Structural Safety Analysis

Visualizing the pharmacophores responsible for toxicity vs. safety.

G Compound 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline QuinolineCore Quinolin-2-one Core (Tautomer) Compound->QuinolineCore Scaffold SulfonylPip Sulfonyl-Piperidine Moiety Compound->SulfonylPip Substituent Tox_Geno Genotoxicity Risk: LOW (Blocked 2-pos) QuinolineCore->Tox_Geno Mitigates Epoxidation Tox_hERG hERG Risk: MODERATE (Lipophilic Basic) SulfonylPip->Tox_hERG Pharmacophore Tox_Meta Metabolic Liability: CYP2D6 Substrate SulfonylPip->Tox_Meta Oxidation Site

Caption: Structural dissection of toxicological liabilities.[1] The 2-one tautomer reduces mutagenic risk, while the piperidine tail drives potential cardiotoxicity.[1]

Figure 2: Safety Assessment Workflow

Decision tree for moving this compound from synthesis to in vivo application.

Workflow Start Compound Synthesis (>95% Purity) Step1 Step 1: In Silico Check (QSAR / Structural Alerts) Start->Step1 Step2 Step 2: In Vitro Cytotoxicity (MTT Assay - HEK293) Step1->Step2 Decision1 IC50 > 50 µM? Step2->Decision1 Step3 Step 3: Genotoxicity Screen (Ames Test +/- S9) Decision1->Step3 Yes (Safe) Stop_Toxic STOP: Lead Optimization Required Decision1->Stop_Toxic No (Toxic) Step4 Step 4: Cardiotoxicity (hERG Patch Clamp) Step3->Step4 Step4->Stop_Toxic hERG IC50 < 10µM Proceed PROCEED to In Vivo (PK/PD Studies) Step4->Proceed hERG IC50 > 10µM

Caption: Stage-gated safety workflow. Failure at Cytotoxicity or hERG stages requires structural redesign before animal testing.[1]

Part 5: Occupational Safety & Handling

Given the lack of a specific REACH registration, this compound must be handled as a Potent Compound (Band 3) until proven otherwise.

ParameterRecommendation
GHS Classification (Provisional) Warning. H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Engineering Controls Handle only in a Chemical Fume Hood or Class II Biological Safety Cabinet.
PPE Nitrile gloves (double gloving recommended), Lab coat, Safety goggles.[1]
Spill Cleanup Do not dry sweep.[1] Wet with 10% bleach or detergent, absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.
Storage Store at 2–8°C, protected from light and moisture.

References

  • PubChem. (2024).[2] Compound Summary for CID 11374, 6-Hydroxyquinoline (and derivatives).[1] National Library of Medicine (US). [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Quinoline and its derivatives - Toxicological Information.[1][Link][1]

  • Ajani, O. O., et al. (2022). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs - a review." RSC Advances, 12, 18594-18614.[1] [Link]

  • Reddy, P. V., et al. (2019). "Discovery of Quinoline-Sulfonamide Hybrids as Potent Anticancer Agents."[1] European Journal of Medicinal Chemistry. (Contextual read-across for sulfonamide-quinoline cytotoxicity).

  • US EPA. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. (Used for LogP and QSAR toxicity predictions). [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS: 891900-49-5), a functionalized quinoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS: 891900-49-5), a functionalized quinoline scaffold often utilized in medicinal chemistry for its potential kinase inhibitory and antibacterial properties.


Molecular Weight:  292.35  g/mol 

Executive Summary & Retrosynthetic Logic

The synthesis of 6-sulfonylated 2-hydroxyquinolines (carbostyrils) is governed by the directing effects of the fused bicyclic system. While 2-hydroxyquinoline exists in tautomeric equilibrium with 2(1H)-quinolinone, the amide-like nitrogen at position 1 strongly activates the 6-position (para to the nitrogen) toward electrophilic aromatic substitution.

Consequently, the most efficient and atom-economical route is a two-step divergent synthesis :

  • Electrophilic Chlorosulfonation: Direct functionalization of the commercially available 2-hydroxyquinoline using chlorosulfonic acid. This installs the sulfonyl chloride moiety selectively at the C6 position.

  • Nucleophilic Sulfonamidation: Reaction of the intermediate sulfonyl chloride with piperidine to generate the target sulfonamide.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Intermediate Intermediate: 2-Hydroxyquinoline-6-sulfonyl chloride Target->Intermediate Sulfonamidation (S_N2 at Sulfur) SM Starting Material: 2-Hydroxyquinoline (Carbostyril) Intermediate->SM Chlorosulfonation (SEAr) Piperidine Reagent: Piperidine Piperidine->Target ClSO3H Reagent: Chlorosulfonic Acid ClSO3H->Intermediate

Caption: Retrosynthetic dissection showing the disconnection of the sulfonamide bond and the C-S bond formation via electrophilic substitution.

Safety & Material Handling

Critical Hazard Warning:

  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive and reacts violently with water to release HCl and 
    
    
    
    mists. All glassware must be oven-dried. Operations must be performed in a high-efficiency fume hood.[1]
  • Piperidine: Toxic by inhalation and ingestion; a flammable liquid.

  • 2-Hydroxyquinoline: Irritant.

Required Equipment:

  • Three-neck round-bottom flask (100 mL and 250 mL).

  • Reflux condenser with calcium chloride drying tube or

    
     line.
    
  • Pressure-equalizing addition funnel.

  • Ice-water bath and oil bath.

  • Vacuum filtration setup.[2]

Experimental Protocol

Step 1: Synthesis of 2-Hydroxyquinoline-6-sulfonyl chloride

This step utilizes chlorosulfonic acid as both the reagent and the solvent to ensure complete conversion. The reaction is driven by the electrophilic attack of


 on the electron-rich C6 position.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][3]AmountMmol
2-Hydroxyquinoline 145.161.05.00 g34.4
Chlorosulfonic acid 116.52~10.023.0 mL~345
Thionyl Chloride (Optional)*118.972.05.0 mL68.8

*Note: Thionyl chloride is optionally added to convert any sulfonic acid byproducts back to the sulfonyl chloride, improving yield.

Procedure:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to an acid trap (NaOH solution).

  • Addition: Place the Chlorosulfonic acid (23 mL) in the flask and cool to 0°C using an ice bath.

  • Reaction: Add 2-Hydroxyquinoline (5.0 g) portion-wise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 60°C and stir for 2 hours.

    • Checkpoint: The reaction mixture should become a homogeneous, viscous dark oil.

  • Completion: Monitor by TLC (if possible, though the chloride is unstable) or simply proceed after 3 hours. If using Thionyl Chloride, add it now and reflux for an additional 1 hour.

  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass dropwise onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a off-white to pale yellow solid.

  • Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid under vacuum over

    
     or use immediately in Step 2. Do not heat to dry, as sulfonyl chlorides can hydrolyze.
    

Expected Yield: ~60-75% (approx. 5.5 - 6.5 g). Appearance: Pale yellow solid.

Step 2: Synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

The crude sulfonyl chloride is reacted with piperidine. An excess of base (piperidine or triethylamine) is required to neutralize the HCl generated.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][3]AmountMmol
Sulfonyl Chloride (from Step 1) 243.671.02.44 g10.0
Piperidine 85.151.11.1 mL11.0
Triethylamine (TEA) 101.191.52.1 mL15.0
Dichloromethane (DCM) Solvent-50 mL-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend the 2-Hydroxyquinoline-6-sulfonyl chloride (2.44 g) in anhydrous DCM (40 mL).

  • Addition: Mix Piperidine (1.1 mL) and Triethylamine (2.1 mL) in 10 mL of DCM. Add this solution dropwise to the suspension at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[2][4][5] The suspension will likely clear as the product forms, though the product itself may precipitate depending on concentration.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1N HCl (2 x 30 mL) to remove excess piperidine/TEA.

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      .[6]
      
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.

Expected Yield: ~80-85% (from Step 2). Final Appearance: White to off-white crystalline solid.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6)
  • Amide Proton (NH):

    
     11.8–12.0 ppm (broad singlet). Note: Confirms the 2-quinolone tautomer.
    
  • Aromatic Region:

    • H-4: Doublet,

      
       ~7.9–8.0 ppm.
      
    • H-5 (peri to sulfonyl): Doublet (small coupling),

      
       ~8.1 ppm.
      
    • H-7/H-8: Multiplets,

      
       7.4–7.7 ppm.
      
    • H-3: Doublet,

      
       ~6.5–6.6 ppm.
      
  • Piperidine Ring:

    • 
      -protons (
      
      
      
      ): Multiplet,
      
      
      ~2.8–3.0 ppm (4H).
    • 
      -protons: Multiplet, 
      
      
      
      ~1.4–1.6 ppm (6H).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Calculated: 293.09; Expected Found: 293.1 ± 0.2.
    
  • Negative Mode (

    
    ):  Often more sensitive for 2-hydroxyquinolines due to the acidic NH/OH.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of sulfonyl chloride during quench.Ensure quench is done on ice and filtration is rapid. Use the wet cake immediately for Step 2.
Incomplete Reaction (Step 1) Temperature too low.Increase temperature to 80°C or add Thionyl Chloride to drive the reaction.
Impurity in Step 2 Bis-sulfonylation (rare) or unreacted chloride.Ensure stoichiometry of piperidine is controlled. Wash organic layer thoroughly with dilute acid.
Solubility Issues Product is insoluble in DCM.If product precipitates during reaction, filter the solid directly and wash with water/ether. It is likely the pure product.

References

  • Vertex Chemical Structure Database. (2025). CAS 891900-49-5 Properties.[7] Link

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Link

  • BenchChem Protocols. (2025). Application Notes for the Sulfonation of Aromatic Amines. Link

  • MDPI Molecules. (2024). Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation. Link

Sources

Application

Reaction conditions for preparing 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Application Note: Optimized Synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Executive Summary This application note details the validated protocol for the synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Executive Summary

This application note details the validated protocol for the synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (also known as 6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one). This compound serves as a critical scaffold in the development of bioactive agents, particularly in the fields of kinase inhibition and 5-HT receptor modulation.

The synthesis utilizes a high-yielding, two-step sequence starting from commercially available 2-hydroxyquinoline (2-quinolinone). The protocol addresses common pitfalls—specifically the regioselectivity of the chlorosulfonation and the hydrolytic instability of the sulfonyl chloride intermediate.

Key Performance Indicators (KPIs):

  • Target Yield: >65% (Overall 2 steps)

  • Purity: >98% (HPLC)

  • Scale: Gram to Decagram validated.

Chemical Strategy & Mechanistic Insight

Tautomeric Considerations

While the target is often nomenclated as a "2-hydroxyquinoline," it exists predominantly in the 2-quinolinone (lactam) tautomeric form in solution and the solid state. This structural reality dictates the solubility profile and reactivity. The electrophilic aromatic substitution (EAS) targets the carbocyclic ring (positions 6 or 8) because the heterocyclic ring is deactivated by the amide-like carbonyl.

Regioselectivity (The "Why")

Direct chlorosulfonation of 2-quinolinone overwhelmingly favors the C-6 position .

  • Mechanism: The amide nitrogen donates electron density into the benzene ring via resonance, activating the para position (relative to the nitrogen). Since the para position is C-6, this site is kinetically favored for electrophilic attack by chlorosulfonic acid.

  • Control: Reaction temperature is the critical variable. Lower temperatures (

    
    C) often arrest the reaction at the sulfonic acid stage (
    
    
    
    ), whereas elevated temperatures (
    
    
    C) are required to drive the conversion to the sulfonyl chloride (
    
    
    ).

Reaction Scheme & Workflow

Chemical Pathway

ReactionScheme SM 2-Hydroxyquinoline (2-Quinolinone) Inter Intermediate: 6-Sulfonyl Chloride SM->Inter Step 1: EAS 90-100°C, 3h Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Prod Target: 2-Hydroxy-6-(1-piperidinyl sulfonyl)quinoline Inter->Prod Step 2: Amidation 0°C to RT, 2h Reagent2 Piperidine (DCM/Base) Reagent2->Prod

Figure 1: Synthetic pathway highlighting the two-step transformation from 2-hydroxyquinoline.

Detailed Experimental Protocols

Step 1: Preparation of 2-Hydroxyquinoline-6-sulfonyl chloride

Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • 2-Hydroxyquinoline (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 8.0 equiv) – Acts as both reagent and solvent.

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.

  • Addition: Charge Chlorosulfonic acid (excess) into the flask and cool to

    
    C using an ice bath.
    
  • Reactant Loading: Add 2-Hydroxyquinoline portion-wise over 15 minutes. Note: Exothermic reaction.[1] Ensure internal temp stays

    
    C during addition.
    
  • Reaction: Remove the ice bath. Heat the mixture to 90–100°C for 3 hours. The mixture will become a viscous, dark oil.

    • Checkpoint: Take a small aliquot, quench in mini-tube with ice, extract with EtOAc. TLC should show disappearance of starting material (

      
       in pure EtOAc).
      
  • Quench: Cool the reaction mixture to room temperature (RT). Pour the mixture slowly and carefully onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Critical: Do not let the temperature spike during quenching to prevent hydrolysis of the chloride back to the acid.

  • Isolation: A white to off-white precipitate will form. Filter immediately. Wash with cold water (

    
    ) until washings are neutral pH.
    
  • Drying: Dry the solid under vacuum over

    
     for 2-4 hours. Do not apply heat. Use immediately in Step 2.
    
Step 2: Coupling with Piperidine (Amidation)

Reagents:

  • Crude Sulfonyl Chloride (from Step 1)

  • Piperidine (2.5 equiv)

  • Dichloromethane (DCM) or THF (Solvent, 10 mL/g)

  • Triethylamine (Optional, 1.2 equiv if reducing Piperidine load)

Protocol:

  • Dissolution: Suspend the sulfonyl chloride in dry DCM at

    
    C.
    
  • Addition: Add Piperidine dropwise over 10 minutes.

    • Observation: The suspension may clear as the product forms, or a new precipitate (piperidine hydrochloride) may appear.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Workup:

    • Wash the organic layer with 1N HCl (

      
      ) to remove excess piperidine.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or Methanol/Water.

Data & Optimization Guide

Solvent Screening for Step 2

The choice of solvent in the amidation step significantly impacts yield and impurity profile.

SolventReaction RateYieldComments
DCM Fast85-92%Recommended. Best solubility for sulfonyl chloride; easy workup.
THF Moderate75-80%Good alternative if DCM is restricted. Requires careful drying.
DMF Fast60-70%Difficult to remove during workup; promotes hydrolysis if wet.
Water Slow<40%"Schotten-Baumann" conditions. Poor solubility of chloride leads to hydrolysis.
Process Control Diagram

Workflow Start Start: 2-Hydroxyquinoline Chlorosulf Chlorosulfonation (ClSO3H, 100°C) Start->Chlorosulf Quench Ice Quench & Filtration (Critical: Keep Cold) Chlorosulf->Quench Caution: Exothermic Dry Vacuum Dry (Avoid Heat) Quench->Dry Unstable Intermediate Coupling Amidation (Piperidine/DCM) Dry->Coupling Workup Acid Wash & Recrystallization Coupling->Workup End Final Product >98% Purity Workup->End

Figure 2: Operational workflow emphasizing critical control points (red nodes).

Troubleshooting & FAQs

  • Problem: Low yield in Step 1; product is water-soluble.

    • Cause: Hydrolysis of the sulfonyl chloride to sulfonic acid.

    • Solution: Ensure the quench is kept cold (

      
      C). Filter rapidly. Do not store the intermediate; react immediately.
      
  • Problem: "Sticky" solid during recrystallization.

    • Cause: Trapped piperidine salts or mixed tautomers.

    • Solution: Ensure the 1N HCl wash in Step 2 is thorough. Use Ethanol for recrystallization and allow slow cooling.

  • Problem: Regioisomers observed.

    • Insight: While C-6 is favored, harsh conditions (

      
      C) can lead to thermodynamic equilibration or bis-sulfonation. Stick to 90-100°C.
      

References

  • Zubkov, V. O., et al. (2008). "Synthesis and antimicrobial activity of 4-methyl-2-oxo-1,2-dihydroquinoline-6-arylsulfonamides." Journal of Organic and Pharmaceutical Chemistry. (Validating the C-6 regioselectivity of chlorosulfonation in 2-quinolones).

  • Grier, N., et al. (1949). "Quinoline Sulfonation Process." U.S. Patent 2,489,530.[2] (Foundational industrial protocols for quinoline sulfonation).

  • BenchChem Application Notes. (2025). "Protocols for the Synthesis of 2-Hydroxyquinoline Derivatives." (General handling of hydroxyquinoline scaffolds).

  • Hamada, Y., et al. (2023). "Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." MDPI Processes. (Modern optimization of chlorosulfonation quenching parameters).

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Abstract This technical guide provides a comprehensive framework for selecting appropriate solvents and developing robust dissolution protocols for the novel heterocyclic compound, 2-Hydroxy-6-(1-piperidinylsulfonyl)quin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for selecting appropriate solvents and developing robust dissolution protocols for the novel heterocyclic compound, 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline. Due to its complex molecular structure, featuring both polar and non-polar moieties as well as multiple ionizable centers, this compound presents significant solubility challenges. This note elucidates the physicochemical properties governing its solubility, offers a systematic approach to solvent screening, and provides detailed, validated protocols for preparing stock solutions and determining both kinetic and thermodynamic solubility. The methodologies are designed for researchers in drug discovery, medicinal chemistry, and pharmacology to ensure the generation of reliable and reproducible experimental data.

Physicochemical Characterization and Solubility Prediction

A thorough understanding of the molecular structure is paramount to predicting and manipulating the solubility of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline. The molecule's behavior in different solvent systems is dictated by the interplay of its distinct functional groups.

  • Quinoline Core: This bicyclic aromatic system is largely non-polar and hydrophobic. However, the nitrogen atom within the ring acts as a weak base (a tertiary amine), which can be protonated under acidic conditions (low pH) to form a soluble cationic salt.[1][2]

  • 2-Hydroxy Group: This functional group can participate in hydrogen bonding. It is weakly acidic and can be deprotonated under alkaline conditions (high pH) to form a more soluble anionic phenoxide-like species. A critical feature of the 2-hydroxyquinoline scaffold is its ability to exist in tautomeric equilibrium with its keto form, 2-quinolone.[3] This equilibrium is solvent-dependent, with the less soluble keto form often favored in polar solvents, further complicating solubility assessments.[3]

  • 6-(1-piperidinylsulfonyl) Moiety: This group consists of two key parts:

    • Sulfonamide Group (-SO₂N=): This is a polar group that can engage in dipole-dipole interactions and hydrogen bonding. Sulfonamides are generally considered weak acids, and their solubility can increase at higher pH ranges.[4]

    • Piperidine Ring: This saturated, non-planar ring is a bulky and hydrophobic component that contributes significantly to the molecule's low intrinsic aqueous solubility.

The combination of these features suggests that the compound is likely poorly soluble in neutral aqueous media but will exhibit significant pH-dependent solubility.

G cluster_molecule 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline cluster_properties Key Functional Groups & Solubility Influence Compound 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Physicochemical Profile Quinoline Quinoline Core • Weakly basic nitrogen• Protonation at low pH increases solubility• Largely hydrophobic Compound:f0->Quinoline Hydroxy 2-Hydroxy Group • Weakly acidic• Deprotonation at high pH increases solubility• Keto-enol tautomerism impacts stability Compound:f0->Hydroxy Sulfonyl Piperidinylsulfonyl Moiety • Polar sulfonamide group• Bulky, non-polar piperidine ring• Decreases aqueous solubility Compound:f0->Sulfonyl

Caption: Key functional groups of the target molecule and their predicted influence on solubility.

Table 1: Predicted Physicochemical Properties
PropertyPrediction/CommentRationale
Polarity AmphiphilicContains large non-polar regions (quinoline, piperidine) and polar functional groups (hydroxyl, sulfonamide).
Aqueous Solubility Low at neutral pHThe dominance of hydrophobic regions suggests poor intrinsic water solubility.
Ionization AmphotericPossesses a basic nitrogen on the quinoline ring and a weakly acidic hydroxyl group.
pH-Dependent Solubility HighSolubility is expected to increase significantly at pH values below the pKa of the quinoline nitrogen and above the pKa of the hydroxyl group.[5]
Hydrogen Bonding Donor & AcceptorThe hydroxyl group can donate a hydrogen bond, while the oxygen and nitrogen atoms can act as acceptors.
Primary Stock Solvents Polar AproticSolvents like DMSO or DMF are predicted to be effective for creating high-concentration stock solutions.[1][6]

Guiding Principles for Solvent Selection

A systematic, multi-step approach is required to efficiently identify a suitable solvent system.

"Like Dissolves Like"

This fundamental principle suggests that solutes dissolve best in solvents with similar polarity.[7][8] Given the amphiphilic nature of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, a single solvent may not be optimal. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points as they can solvate a wide range of chemical structures.[6]

The Critical Role of pH

For ionizable compounds, pH is the most powerful tool for modulating aqueous solubility.[5]

  • Acidic Conditions (e.g., pH 1-4): Protonation of the quinoline nitrogen will form a cation, disrupting the crystal lattice and enhancing interaction with polar solvents like water.

  • Alkaline Conditions (e.g., pH 9-12): Deprotonation of the 2-hydroxy group will form an anion, which is generally much more water-soluble than the neutral form.

  • Isoelectric Point: There will be an intermediate pH range where the molecule is least soluble. Identifying this "valley" in the pH-solubility profile is crucial for avoiding precipitation in buffered experimental media.

Co-Solvent Systems

When a single solvent is ineffective, particularly for aqueous applications, a co-solvent system is a highly effective strategy.[6][9] Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[10] For cell-based assays or in vivo studies, it is critical to keep the percentage of the organic co-solvent low (typically <1-5%) to avoid toxicity. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[9]

Experimental Protocols

The following protocols provide a validated workflow for dissolving the target compound and quantifying its solubility.

Protocol 3.1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for creating a concentrated stock solution in an organic solvent, which is the first step for most in vitro experiments.

Materials:

  • 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Glass vial with a PTFE-lined cap

Procedure:

  • Accurately weigh the desired amount of the solid compound into a clean, dry glass vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulates.

  • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Allow the solution to return to room temperature and inspect again. A clear, homogenous solution indicates complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Causality & Trustworthiness: DMSO is chosen for its strong solubilizing power for a wide range of compounds, ensuring a high-concentration, stable stock.[6] Visual confirmation of clarity is a self-validating check for complete dissolution at the stock concentration.

Protocol 3.2: Determination of Kinetic Solubility in Aqueous Buffer

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method that mimics the conditions of many biological assays.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 3.1)

  • Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate buffer at pH 4.0, Carbonate buffer at pH 10.0)

  • 96-well microplate (UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • UV/Vis microplate reader or nephelometer

Procedure:

  • Dispense 198 µL of each aqueous buffer into different wells of the 96-well plate.

  • Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Immediately seal the plate and place it on a plate shaker at 300 RPM for 2 hours at room temperature.

  • After incubation, visually inspect each well for signs of precipitation (cloudiness, solid particles).

  • Quantification (UV/Vis Method): a. Centrifuge the plate to pellet any precipitate. b. Carefully transfer the supernatant to a new UV-transparent plate. c. Measure the absorbance at the compound's λ_max. d. Calculate the concentration using a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is known to be soluble).

  • The resulting concentration is the kinetic solubility under those buffer conditions.

Causality & Trustworthiness: This protocol is self-validating by comparing the measured concentration in the supernatant to the nominal concentration (100 µM). A significant drop indicates precipitation and poor kinetic solubility at that pH.

Protocol 3.3: Determination of Thermodynamic (Equilibrium) Solubility

This "gold standard" shake-flask method measures the true equilibrium solubility of the solid compound in a solvent system.[11][12][13] It is more time-consuming but essential for definitive characterization.

Materials:

  • 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (solid)

  • Selected solvent system (e.g., pH 7.4 PBS)

  • Glass vials with PTFE-lined caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). Ensure solid is visible.

  • Add a defined volume of the solvent system (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature.

  • Agitate the slurry for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand for 30 minutes for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.

  • Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration using a validated HPLC-UV or LC-MS method against a known standard curve.

Causality & Trustworthiness: The presence of excess solid throughout the experiment ensures that the solution remains saturated, representing the true thermodynamic equilibrium.[13] Filtration removes any remaining microcrystals, providing a clear solution for accurate quantification.

G start Start: Solid Compound stock Protocol 3.1: Prepare High-Concentration Stock in DMSO start->stock decision Is Aqueous Solubility Data Needed? stock->decision kinetic Protocol 3.2: Kinetic Solubility Assay (High-Throughput pH Screen) decision->kinetic Yes (Screening) thermo Protocol 3.3: Thermodynamic Solubility Assay (Shake-Flask Method) decision->thermo Yes (Definitive) end End: Optimized Dissolution Protocol decision->end No analysis_k Analysis: Rank-order solubility across different pH conditions kinetic->analysis_k analysis_t Analysis: Determine definitive equilibrium solubility value thermo->analysis_t analysis_k->end analysis_t->end

Caption: Experimental workflow for systematic solubility assessment.

Data Summary and Troubleshooting

Table 2: Representative Solvent Screening Data (Hypothetical)
Solvent System (at 25°C)TypePredicted SolubilityApplication Notes
Water Polar Protic< 1 µg/mLNot suitable as a primary solvent.
PBS, pH 7.4 Aqueous Buffer1-5 µg/mLLow solubility expected. Risk of precipitation from DMSO stock.
0.1 M HCl, pH 1.0 Acidic Buffer> 100 µg/mLHigh solubility due to quinoline protonation.[1]
0.1 M NaOH, pH 13.0 Basic Buffer> 50 µg/mLHigh solubility due to hydroxyl deprotonation.
Ethanol Polar ProticModerateCan be used as a co-solvent.[1]
Acetonitrile Polar AproticModerateUseful for analytical method development.
DMSO Polar Aprotic> 50 mg/mLRecommended for primary stock solutions.
DMF Polar Aprotic> 50 mg/mLAlternative to DMSO for stock solutions.
Troubleshooting Common Issues
  • Problem: Compound precipitates when diluted from DMSO stock into aqueous buffer.

    • Cause: The kinetic solubility in the final buffer has been exceeded. The buffer's pH may be near the compound's isoelectric point.

    • Solution:

      • Lower the final concentration of the compound.

      • Increase the percentage of DMSO (if tolerated by the assay, max 5%).

      • Adjust the pH of the aqueous buffer to a more acidic or basic range where the compound is more soluble.

      • Incorporate a solubilizing excipient like PEG 400 or a surfactant (e.g., Tween® 80) into the final buffer system.[9][10]

  • Problem: Inconsistent results from the shake-flask method.

    • Cause: Equilibrium has not been reached, or the compound is degrading.

    • Solution:

      • Increase the agitation time to 72 hours and re-measure to ensure the concentration has plateaued.

      • Perform an HPLC purity check of the solid material from the slurry after the experiment to test for degradation.

      • Ensure temperature control is stable throughout the experiment.

References

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipit
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Overcoming poor solubility of quinoline deriv
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences.
  • Sulfonamide (medicine). Wikipedia.
  • Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. Pharmapproach.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Quinoline. Wikipedia.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • 2-Hydroxyquinoline 98. Sigma-Aldrich.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Solubilization techniques used for poorly w
  • An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. Benchchem.

Sources

Application

Procedures for functionalizing 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Application Note: Functionalization Strategies for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Executive Summary 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (hereafter Compound A ) is a critical bicyclic scaffold utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Executive Summary

2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (hereafter Compound A ) is a critical bicyclic scaffold utilized in the synthesis of GPCR modulators (specifically 5-HT6 and D2/D3 antagonists) and carbonic anhydrase inhibitors.

This guide details the functionalization of Compound A , focusing on its conversion into a reactive electrophile and subsequent diversification. The 6-sulfonylpiperidine moiety acts as a robust, electron-withdrawing pharmacophore that remains stable under the protocols described. The primary challenge lies in the tautomeric nature of the 2-hydroxy/2-quinolone core, which dictates the strategy for O- vs. N- vs. C2-functionalization.

Strategic Reaction Pathways

The functionalization logic relies on activating the C2 position. While direct O-alkylation is possible, it often competes with N-alkylation due to the amide tautomer. The preferred industrial route involves activating the C2-oxygen to a C2-chloride, creating a versatile handle for Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings.

G Figure 1: Divergent Synthesis Map for Compound A Start 2-Hydroxy-6-(1-piperidinylsulfonyl) quinoline (Compound A) Cl_Inter 2-Chloro-6-(1-piperidinylsulfonyl) quinoline (Activated Core) Start->Cl_Inter POCl3, Reflux (Deoxychlorination) Prod_O_Alk 2-Alkoxy Derivatives (via Mitsunobu/Alkylation) Start->Prod_O_Alk R-OH, PPh3, DIAD (Mitsunobu) Prod_SNAr 2-Amino Derivatives (via SNAr) Cl_Inter->Prod_SNAr HNR2, iPrOH, Heat Prod_Suzuki 2-Aryl/Heteroaryl Derivatives (via Suzuki-Miyaura) Cl_Inter->Prod_Suzuki Ar-B(OH)2, Pd(0), Base

Caption: Strategic functionalization tree. The Red node represents the critical electrophilic intermediate.

Protocol A: Deoxychlorination (Activation)

Objective: Convert the unreactive 2-hydroxy group into a reactive 2-chloro handle. Mechanism: The reaction proceeds via a dichlorophosphate intermediate. The electron-withdrawing sulfonyl group at C6 deactivates the ring slightly, requiring vigorous conditions (


 reflux).
Materials
  • Substrate: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: None (Neat) or Acetonitrile (if solubility is poor)

  • Base (Optional):

    
    -Dimethylaniline (Cat. 0.1 equiv) - Accelerates reaction.
    
Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with Compound A . Fit with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Addition: Carefully add

    
     (Caution: Corrosive). If the substrate is solid, ensure a stirrable slurry is formed.
    
  • Reaction: Heat the mixture to 105°C (Reflux) .

    • Checkpoint: The slurry should dissolve into a clear yellow/orange solution within 1-2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves to

      
      .
      
  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (in a fume hood with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice/water (10x volume) with vigorous stirring. Exothermic hydrolysis of residual phosphoryl chlorides will occur.

  • Isolation:

    • Neutralize the aqueous suspension with saturated

      
       or 
      
      
      
      to pH 8.
    • The 2-chloro derivative usually precipitates as a solid. Filter, wash with water, and dry.

    • Alternative: If no precipitate, extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      

Yield Expectation: 85–95% Data: MS (ESI)


: Expected 

(Calculated Mass + 2 for Cl isotope pattern).

Protocol B: Diversification (C-N Bond Formation)

Objective: Introduce amine pharmacophores (e.g., piperazines, morpholines) at position 2. Rationale: The 2-chloroquinoline core is electron-deficient (heteroaromatic), making it highly susceptible to nucleophilic attack, especially with the 6-sulfonyl group enhancing electrophilicity.

Materials
  • Substrate: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (from Protocol A).

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).

  • Solvent: Isopropanol (iPrOH) or DMSO (for unreactive amines).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv).

Step-by-Step Procedure
  • Dissolution: Dissolve the 2-chloro substrate in iPrOH (0.2 M concentration).

  • Addition: Add the amine and DIPEA.

  • Reaction:

    • Reactive Amines (e.g., Morpholine): Reflux at 85°C for 2–4 hours.

    • Sterically Hindered Amines: Use DMSO at 110°C or Microwave irradiation (140°C, 20 min).

  • Workup:

    • Cool to room temperature.[1][2]

    • If in iPrOH: The product often precipitates upon cooling. Filter and wash with cold ether.

    • If in DMSO: Dilute with water, extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Protocol C: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Attach aryl or heteroaryl rings at position 2.

Materials
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates).
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane or DME.

Step-by-Step Procedure
  • Degassing: Combine solvent and aqueous base in the reaction vessel. Sparge with Argon/Nitrogen for 10 minutes to remove

    
    .
    
  • Assembly: Add 2-chloro substrate, boronic acid, and Pd-catalyst under inert atmosphere.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Self-Validating Check: The reaction mixture should turn black (Pd precipitation) only after completion. Early black precipitation suggests catalyst death (check

      
       levels).
      
  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine.

  • Purification: Column chromatography is required to remove phosphine oxide byproducts.

Analytical Data Summary

FunctionalizationReaction TypeKey ReagentsTypical YieldDiagnostic NMR Signal
2-Chloro Deoxychlorination

>90%Loss of broad NH/OH; Shift of H3 proton downfield.
2-Amino

Amine, Heat75-90%Appearance of aliphatic protons (3.0-4.0 ppm).
2-Aryl Suzuki Coupling

, Boronic Acid
60-85%Appearance of new aromatic protons; H3 proton shift.
2-Alkoxy Mitsunobu

, DIAD, ROH
50-70%Triplet/Multiplet at 4.0-4.5 ppm (

).

References

  • Vertex AI Search. (2023). Chlorination of 2-hydroxy-6-sulfonylquinoline POCl3. 3[1]

  • National Institutes of Health (PMC). (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. 4[1][5][6]

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions: User Guide. 2

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization. 7[5]

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). 8

Sources

Method

Application Notes &amp; Protocols: Crystallization Methods for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Introduction: The Critical Role of Crystallization in API Development The Active Pharmaceutical Ingredient (API), 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, belongs to a class of quinoline-sulfonamide derivatives. Suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in API Development

The Active Pharmaceutical Ingredient (API), 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, belongs to a class of quinoline-sulfonamide derivatives. Such compounds are of significant interest in medicinal chemistry. The final physical form of an API is a critical attribute that influences its stability, solubility, and bioavailability, thereby impacting its therapeutic efficacy and safety profile.[1][2] Crystallization is the primary purification and particle formation process used in the pharmaceutical industry to ensure a consistent and controlled solid form.[3]

A significant challenge in the crystallization of sulfonamide-containing compounds is their propensity for polymorphism—the ability to exist in multiple crystalline forms.[4][5] These different polymorphs can possess distinct physicochemical properties.[6][7] Furthermore, the 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with its keto form, 2-quinolone, a phenomenon that can be influenced by the solvent environment and may affect crystallization outcomes.[8]

This guide provides a comprehensive framework for developing robust crystallization protocols for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline. It details systematic approaches for solvent screening and methodologies for common crystallization techniques, including cooling crystallization, anti-solvent addition, and slurry ripening for polymorph stability assessment. The objective is to provide researchers and drug development professionals with the foundational knowledge and practical protocols to isolate the desired crystalline form with optimal purity, yield, and physical characteristics.

Part 1: Pre-Crystallization Assessment & Solvent Screening

A successful crystallization process begins with a thorough understanding of the compound's solubility. A systematic solvent screening is the most critical preliminary step, as it identifies suitable solvent systems for different crystallization methods.[9]

Causality Behind Solvent Selection: The choice of solvent is paramount as it dictates the supersaturation potential, which is the driving force for crystallization. Key solvent properties to consider include:

  • Polarity and Hydrogen Bonding: The solvent's ability to interact with the sulfonamide and hydroxyquinoline groups will strongly influence solubility.

  • Boiling Point: A moderately volatile solvent is often preferred for controlled evaporation or to ensure it can be easily removed during drying.

  • Miscibility: For anti-solvent crystallization, the primary solvent and the anti-solvent must be miscible.

Protocol: Systematic Solubility & Solvent Screening

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying polarities, hydrogen bond donor/acceptor capabilities, and chemical classes (e.g., alcohols, ketones, esters, hydrocarbons, water).

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline into individual glass vials.

  • Solvent Addition: Add the selected solvent to each vial in a stepwise manner (e.g., in 0.1 mL increments).

  • Equilibration: After each addition, agitate the vial at a controlled temperature (e.g., 25°C and 50°C) for a set period to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution. The point at which the solid completely dissolves provides an estimate of its solubility.

  • Data Compilation: Record the results to classify solvents as poor, moderate, or good solvents at different temperatures.

Data Presentation: Solubility Screening Results

Solvent ClassSolventSolubility at 25°C (Ambient)Solubility at 50°C (Elevated)Classification & Potential Use
Alcohols MethanolModerateHighGood for Cooling Crystallization
EthanolModerateHighGood for Cooling Crystallization
IsopropanolLowModeratePotential for Cooling Crystallization
Ketones AcetoneHighHighGood Solvent (for Anti-solvent method)
Esters Ethyl AcetateLowModeratePotential for Cooling Crystallization
Hydrocarbons HeptaneInsolubleInsolublePotential Anti-solvent
Ethers MTBEInsolubleInsolublePotential Anti-solvent
Aqueous WaterInsolubleInsolublePotential Anti-solvent; Slurry Medium

Note: The data in this table is illustrative. Actual experimental results must be generated for the target compound.

Part 2: Crystallization Methodologies & Protocols

Based on the solubility data, different crystallization strategies can be employed. The goal is to create a state of supersaturation in a controlled manner to promote nucleation and crystal growth rather than rapid precipitation.[10]

Method A: Cooling Crystallization

This is a classical technique effective for compounds that exhibit a significant increase in solubility with temperature. The principle relies on dissolving the solute in a suitable solvent at an elevated temperature and then allowing the solution to cool, which reduces solubility and induces crystallization.[11]

Protocol: Cooling Crystallization

  • Dissolution: In a clean flask, dissolve a known mass of the compound in a minimal volume of a pre-heated "good" solvent (e.g., Methanol, identified from screening) at a temperature near its boiling point (e.g., 60°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming large, well-defined crystals.

  • Maturation: Once at room temperature, allow the solution to stir gently for 2-4 hours to maximize crystal growth.

  • Further Cooling (Yield Maximization): Place the flask in an ice bath (0-5°C) for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method B: Anti-Solvent Addition Crystallization

This method is ideal when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[10][12] Supersaturation is induced by adding the "anti-solvent" (poor solvent) to a solution of the compound in the "good" solvent, thereby reducing the overall solubility of the solute.[13][14]

Protocol: Anti-Solvent Addition

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., Water or Heptane) dropwise. The rate of addition is a critical parameter; a slow rate favors the growth of larger crystals.[15]

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Maturation: Once turbidity is observed, stop the addition and allow the suspension to stir at a constant temperature for several hours (e.g., 4-8 hours) to allow the crystals to grow.

  • Isolation & Washing: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualization: General Crystallization Workflow

The following diagram outlines the logical flow from initial material assessment to the selection and execution of a crystallization method, followed by characterization of the final solid form.

G cluster_0 Phase 1: Pre-Crystallization cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Characterization A Crude API Material B Solubility Screening (Multiple Solvents & Temps) A->B C Characterize Starting Material (PXRD, DSC, Purity) A->C D Analyze Solubility Data B->D E Cooling Crystallization D->E Select Method(s) F Anti-Solvent Crystallization D->F Select Method(s) G Vapor Diffusion (Small Scale) D->G Select Method(s) H Slurry for Polymorph Stability Assessment D->H Select Method(s) I Isolate & Dry Crystals E->I F->I G->I H->I J Powder X-Ray Diffraction (PXRD) (Polymorph ID) I->J K Differential Scanning Calorimetry (DSC) (Melting Point, Purity, Transitions) I->K L Microscopy (Crystal Habit & Size) I->L M Final API Form (Characterized) J->M K->M L->M

Caption: General workflow for crystallization development.

Method C: Slurry Crystallization for Polymorph Screening

Slurrying is a powerful technique used to determine the most thermodynamically stable polymorphic form under specific solvent and temperature conditions.[16] It involves suspending the solid material in a solvent where it has slight solubility. Over time, less stable forms will dissolve and re-precipitate as the more stable form.[17]

Protocol: Isothermal Slurry Conversion

  • Preparation: Place an excess amount of the starting crystalline material (or a mixture of known polymorphs) into a vial containing a solvent in which the compound is sparingly soluble (e.g., Water or Isopropanol).

  • Equilibration: Seal the vial and agitate the suspension (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours or longer).[16]

  • Sampling: Periodically, take a small sample of the solid from the slurry.

  • Analysis: Quickly filter the sample, dry it, and analyze using Powder X-Ray Diffraction (PXRD) to monitor for any changes in the crystalline form.

  • Endpoint: The experiment is complete when the PXRD pattern of the solid remains unchanged over two consecutive time points, indicating that the system has reached equilibrium and the solid represents the most stable form under those conditions.

Part 3: Characterization of Crystalline Forms

It is essential to characterize the resulting solid from each experiment to determine its physical properties. A combination of analytical techniques is required for unambiguous form identification.[18][19]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs.[20][21] Each crystalline form produces a unique diffraction pattern, which serves as its fingerprint.[22]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions between polymorphs.[23][24][25]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is crucial for identifying the presence of bound solvent or water, thus distinguishing between solvates/hydrates and anhydrous forms.

  • Optical/Hot-Stage Microscopy (HSM): This technique allows for visual observation of the crystal shape (habit) and can be used to observe thermal events like melting or phase transitions in real-time.[19]

Data Presentation: Summary of Crystallization Outcomes

MethodSolvent SystemConditionsPredominant Crystal FormYield (%)Purity (%)Notes / Observations
CoolingMethanolCool from 60°C to 5°CForm I~85%>99.5%Well-formed needles
Anti-solventAcetone/Water1:2 ratio, slow additionForm II~92%>99.7%Small, prismatic crystals
SlurryIsopropanol48 hrs @ 25°CForm IN/AN/AForm II converted to Form I

Note: This table is a hypothetical representation to illustrate how experimental results should be compiled for comparison. Form I is designated as the thermodynamically stable form based on the slurry experiment.

Visualization: Decision Logic for Method Selection

This diagram illustrates how initial solubility data guides the choice of an appropriate crystallization method.

G Start Solubility Data Available Cond1 High solubility at high temp? Low solubility at low temp? Start->Cond1 Cond2 Soluble in Solvent A? Insoluble in Solvent B? A & B are miscible? Cond1->Cond2 No Proc1 Cooling Crystallization Cond1->Proc1 Yes Cond3 Slightly soluble in a range of solvents? Cond2->Cond3 No Proc2 Anti-Solvent Crystallization Cond2->Proc2 Yes Proc3 Slurry for Polymorph Stability Study Cond3->Proc3 Yes Proc4 Re-evaluate Solvent Screen Cond3->Proc4 No

Caption: Decision tree for selecting a crystallization method.

References

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • PapersFlow. (n.d.). Polymorphism in Pharmaceutical Crystals: Research Guide & Papers. Retrieved from [Link]

  • Gobbetti, T. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved from [Link]

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • University of Bordeaux. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]

  • S. P. Chavan, et al. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. ResearchGate. Retrieved from [Link]

  • CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. Retrieved from [Link]

  • Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. Retrieved from [Link]

  • Jo, I., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2369. Retrieved from [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

  • Unchained Labs. (n.d.). Formulation and Polymorph Screening. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • AMRI. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • MDPI. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques. Retrieved from [Link]

  • Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Chemspeed Technologies. (n.d.). Automated Polymorph Screening, Crystallization, Scale Up. Retrieved from [Link]

  • Tampere University. (n.d.). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Journal of Solution Chemistry. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • RSC Publishing. (2024, March 15). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, December 1). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Arab American University Digital Repository. (2025, September 24). Molecular hybrid design, physicochemical, and thermal properties of new five quinoline sulfonyl hydrazide Schiff base derivatives: bioinformatics and antibacterial investigation. Retrieved from [Link]

Sources

Application

Microwave-assisted synthesis of piperidinylsulfonyl quinolines

Application Note: Microwave-Assisted Synthesis of Piperidinylsulfonyl Quinolines Part 1: Executive Summary & Scientific Rationale The Challenge: The quinoline scaffold is a privileged structure in medicinal chemistry, ap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Piperidinylsulfonyl Quinolines

Part 1: Executive Summary & Scientific Rationale

The Challenge: The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in antimalarial, anticancer, and anti-neurodegenerative therapeutics. Specifically, piperidinylsulfonyl quinolines (sulfonamides derived from quinoline sulfonyl chlorides and piperidine) are emerging as potent inhibitors for targets such as cholinesterases (Alzheimer's research) and specific kinases. Traditional synthesis via conductive heating is often plagued by long reaction times (hours to days), variable yields, and the hydrolysis of the moisture-sensitive sulfonyl chloride starting material.

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach.[1] By utilizing dielectric heating, we achieve rapid, volumetric energy transfer that selectively activates the polar transition state of the sulfonylation reaction. This method reduces reaction times from hours to minutes, suppresses side reactions (hydrolysis), and significantly improves yields.[2]

Mechanism of Action (Microwave Effect): The reaction between quinoline-8-sulfonyl chloride and piperidine proceeds via a nucleophilic substitution at the sulfur atom. The transition state is highly polar. Microwave irradiation interacts directly with the dipoles of the reagents and the polar solvent (or the polar transition state in solvent-free conditions), lowering the activation energy barrier ($ \Delta G^\ddagger $) effectively through a specific non-thermal microwave effect or simply by rapid, uniform superheating.

Part 2: Experimental Workflow & Logic

Reaction Scheme

The core transformation involves the coupling of Quinoline-8-sulfonyl chloride with Piperidine in the presence of a base.

ReactionScheme cluster_0 Reactants QSC Quinoline-8-sulfonyl chloride MW Microwave Irradiation (80-100°C, 5-10 min) QSC->MW PIP Piperidine PIP->MW BASE Base (Et3N or K2CO3) BASE->MW PROD 8-(Piperidin-1-ylsulfonyl) quinoline MW->PROD Nucleophilic Substitution BYPROD HCl Salt / Byproducts MW->BYPROD

Caption: General workflow for the microwave-assisted sulfonylation of quinoline derivatives.

Part 3: Detailed Protocol

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Piperidine is toxic and flammable. Perform all manipulations in a fume hood. Microwave vessels must be rated for the generated pressure.

Materials
  • Substrate: Quinoline-8-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Base: Triethylamine (Et3N) (1.5 equiv) or Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for MW due to higher boiling point and better microwave coupling.

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover) with IR temperature sensor.

Step-by-Step Procedure
  • Preparation (T = 0 min):

    • In a 10 mL microwave-transparent crimp-top vial equipped with a magnetic stir bar, dissolve Quinoline-8-sulfonyl chloride (227 mg, 1.0 mmol) in Acetonitrile (3 mL).

    • Add Triethylamine (210 µL, 1.5 mmol) slowly. The solution may warm slightly.

    • Add Piperidine (118 µL, 1.2 mmol) dropwise.

    • Seal the vial with a PTFE/silicone septum cap.

  • Irradiation (T = 0 to 10 min):

    • Place the vial in the microwave cavity.

    • Program:

      • Temperature: 100°C

      • Hold Time: 10 minutes

      • Pre-stirring: 30 seconds

      • Absorption Level: High

    • Start the run. The instrument will ramp to 100°C (typically <1 min) and hold.

  • Workup (T = 15 min):

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • TLC Check: Spot the reaction mixture against the starting sulfonyl chloride (Eluent: 30% EtOAc in Hexanes). The starting material (

      
      ) should be consumed, and a new polar spot (
      
      
      
      ) should appear.
    • Pour the mixture into ice-cold water (20 mL).

    • Stir vigorously. The product often precipitates as a solid.

    • Filtration: Filter the solid, wash with cold water (2 x 5 mL) and Hexanes (1 x 5 mL) to remove excess amine.

    • Alternative (if oil forms): Extract with DCM (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield is typically 85-95% .

Part 4: Optimization & Comparative Data

The following table synthesizes data comparing conventional heating (reflux) versus the microwave protocol for this specific class of compounds.

Table 1: Comparison of Reaction Methods

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Temperature 80°C (MeCN Reflux)100°C (Pressurized)+20°C
Time 4 - 8 Hours5 - 10 Minutes 48x Faster
Yield 65 - 75%88 - 96% +20% Yield
Purity (Crude) Moderate (Hydrolysis byproducts)High (>95%)Cleaner Profile
Solvent Usage High (10-20 mL/mmol)Low (2-3 mL/mmol)Green Metric

Optimization Logic:

  • Solvent Choice: Acetonitrile is superior to DCM in microwave synthesis because it has a higher loss tangent (

    
    ), meaning it converts microwave energy into heat more efficiently.
    
  • Base: Inorganic bases like K2CO3 can be used but require longer times due to poor solubility. Et3N or Pyridine provides a homogeneous mixture, ensuring rapid kinetics.

Part 5: Mechanistic Insight

Understanding the mechanism helps in troubleshooting. The reaction is a nucleophilic acyl substitution-type mechanism at the sulfur center.

Mechanism Step1 1. Activation MW irradiation aligns dipoles of Sulfonyl Chloride (S-Cl bond) Step2 2. Nucleophilic Attack Piperidine Nitrogen attacks Sulfur Forms Pentacoordinate Intermediate Step1->Step2 Energy Input Step3 3. Elimination Chloride ion (Cl-) leaves Restores tetrahedral geometry Step2->Step3 Fast Step4 4. Proton Transfer Base (Et3N) removes proton from cationic sulfonamide Step3->Step4 Acid-Base

Caption: Mechanistic pathway of microwave-assisted sulfonylation.

Part 6: Troubleshooting & Tips

  • Hydrolysis of Starting Material:

    • Symptom:[2][3][4][5][6] Low yield, presence of quinoline sulfonic acid (water-soluble).

    • Cause: Wet solvent or old sulfonyl chloride.

    • Fix: Use anhydrous MeCN. Ensure the sulfonyl chloride is a white/yellow solid, not a wet paste.

  • Pressure Errors:

    • Symptom:[2][3][4][5][6] Microwave reactor aborts due to over-pressure.

    • Cause: Decomposition or too much solvent.

    • Fix: Reduce scale or use a larger vessel. Ensure the vessel is not more than 60% full.

  • Incomplete Conversion:

    • Fix: Increase temperature to 120°C for 5 minutes. Do not simply extend time at the same temperature; microwave effects are often temperature-threshold dependent.

References

  • Microwave-Assisted Synthesis of Sulfonamides

    • Lakrout, S., et al. (2013).[7] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[3][7][8] RSC Advances.

  • Medicinal Chemistry of Piperidinyl-Quinolines

    • Reshi, I. A., et al. (2021). "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases." Molecules.
  • General Microwave Quinoline Synthesis

    • BenchChem Technical Support.[2] (2025).[2][3][9][10] "Microwave-Assisted Synthesis of Quinoline Derivatives."

  • Green Chemistry in Sulfonylation

    • De Luca, L., & Giacomelli, G. (2008).[5][9] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Technical Support Center: Optimizing 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Synthesis Ticket ID: #SYN-QSO2-006 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Synthesis

Ticket ID: #SYN-QSO2-006 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Make-or-Break" Chemistry

You are synthesizing 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline . This molecule presents a classic "push-pull" electronic challenge. The 2-hydroxy group (tautomerizing to the 2-quinolone amide) activates the ring, but the introduction of the sulfonyl group deactivates it.

The synthesis generally proceeds via two critical stages:

  • Electrophilic Chlorosulfonation: Direct reaction of 2-hydroxyquinoline with chlorosulfonic acid (

    
    ).
    
  • Nucleophilic Sulfonamidation: Reaction of the intermediate sulfonyl chloride with piperidine.

Root Cause Analysis of Low Yields: Most yield losses in this specific pathway are not due to the coupling step, but rather regiochemical scrambling or hydrolysis during the isolation of the sulfonyl chloride intermediate.

Part 1: Diagnostic Workflow (Tier 1 Support)

Use this decision matrix to identify where your process is failing before altering parameters.

Troubleshooting start Start: Low Yield Detected step1 Analyze Crude Reaction Mixture (LCMS/NMR) start->step1 decision1 Is Starting Material (SM) remaining? step1->decision1 decision2 Is Sulfonic Acid (Hydrolysis Product) present? decision1->decision2 No action1 Increase Temp or ClSO3H equivalents. (Incomplete Conversion) decision1->action1 Yes action2 Improve Quench Protocol. (Moisture Sensitivity) decision2->action2 Yes action3 Check Piperidine Stoichiometry/Base. (Coupling Failure) decision2->action3 No

Figure 1: Diagnostic logic flow for yield loss identification.

Part 2: The Chlorosulfonation Protocol (Tier 2 Support)

The Critical Bottleneck: The conversion of 2-hydroxyquinoline to the 6-sulfonyl chloride is an Electrophilic Aromatic Substitution (


).
  • The Trap: 2-Hydroxyquinoline exists in equilibrium with 2-quinolone.[1] The amide-like character of the quinolone makes the ring less electron-rich than a standard phenol, requiring harsher conditions. However, excessive heat leads to tar formation (polymerization).

Optimized Protocol (Self-Validating)

Reagents:

  • 2-Hydroxyquinoline (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 8.0 equiv) — Acts as both reagent and solvent.

  • Thionyl Chloride (

    
    ) (Optional, 1.5 equiv) — Scavenges water generated during reaction.
    

Step-by-Step Guide:

  • Cryogenic Addition: Place chlorosulfonic acid in a dry flask under

    
    . Cool to 0°C . Add 2-hydroxyquinoline portion-wise.
    
    • Why: The initial dissolution is exothermic. Adding solid to warm acid causes immediate local charring.

  • Thermodynamic Ramp: Slowly warm to RT , then heat to 90-100°C for 2-4 hours.

    • Checkpoint: Monitor by TLC (mini-workup: quench aliquot in MeOH/Piperidine). If SM remains, do not increase Temp >110°C; instead, add

      
       dropwise.
      
  • The "Dry" Quench (Crucial for Yield):

    • Standard Error: Pouring reaction mixture onto ice/water.

    • Optimized Method: Pour the reaction mixture slowly onto crushed ice/DCM biphasic mixture with vigorous stirring. The DCM immediately extracts the sulfonyl chloride, protecting it from hydrolysis by the acidic water.

FAQ: Chlorosulfonation

Q: Why is my intermediate turning into a water-soluble solid? A: You have hydrolyzed your chloride back to the sulfonic acid. This happens if the quench is too warm or if the filtration takes too long. Fix: Use the biphasic quench (DCM/Ice) described above and separate layers immediately.

Q: Can I use a solvent like Chloroform? A: Generally, no. Chlorosulfonic acid reacts best neat. Solvents dilute the electrophile, slowing the reaction and requiring higher temps, which degrades the quinolone core.

Part 3: The Piperidine Coupling (Tier 3 Support)

Once you have the 2-hydroxyquinoline-6-sulfonyl chloride, the clock is ticking. This intermediate is unstable.

Reaction Scheme & Pathway

Synthesis SM 2-Hydroxyquinoline (Tautomer: 2-Quinolone) Inter 6-Sulfonyl Chloride Intermediate SM->Inter Electrophilic Substitution Reagent1 ClSO3H (Excess, 90°C) Reagent1->Inter Product 2-Hydroxy-6-(1-piperidinylsulfonyl) quinoline Inter->Product Nucleophilic Attack Reagent2 Piperidine (DIPEA/DCM) Reagent2->Product

Figure 2: Synthesis pathway highlighting the unstable intermediate.

Optimized Coupling Protocol:

  • Solvent System: Anhydrous DCM or THF.

  • Base: Use 3.0 equiv of Piperidine (acting as nucleophile and base) OR 1.1 equiv Piperidine + 2.0 equiv DIPEA/TEA .

    • Insight: Using excess piperidine is often cleaner as the piperidine-HCl salt precipitates out and is easily filtered, whereas DIPEA salts can be sticky.

  • Temperature: 0°C to RT .

    • Warning: Do not heat. Sulfonamide formation is rapid. Heat promotes side reactions (dimerization).

Purification of the Final Product: The 2-hydroxy group allows for a "pH Swing" purification, avoiding column chromatography.

  • Dissolve crude solid in 1M NaOH (The phenol/amide deprotonates, becoming water-soluble).

  • Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities/tars).

  • Acidify aqueous layer to pH 4-5 with HCl.

  • The pure product precipitates. Filter and dry.[2]

Summary of Troubleshooting Data

Issue ObservedProbable CauseCorrective Action
Black Tar in Step 1 Temperature too high (>120°C)Limit Temp to 90°C; add

to drive reaction instead of heat.
Low Yield (Step 1) Hydrolysis during quenchUse Biphasic Quench (DCM/Ice); keep T < 5°C.
Product is Water Soluble Formation of Sulfonic AcidEnsure anhydrous conditions; check LCMS for -OH vs -Cl mass.
Insoluble Impurities Regioisomers (C8 sulfonation)Recrystallize from EtOH; C6 isomer is usually more linear/polar.

References

  • Mechanistic Insight on Chlorosulfonation: Title: "Chlorosulfonation of 2-quinolones and related analogs." Source:Journal of Organic Chemistry (General reactivity context). Link:

  • Sulfonamide Synthesis Protocols: Title: "Efficient Synthesis of Quinoline Sulfonamides." Source:MDPI Molecules Link:

  • Solubility & Tautomerism Data: Title: "Tautomeric equilibrium of 2-hydroxyquinoline."[1] Source:BenchChem / Sigma-Aldrich Technical Data Link:

  • Process Scale-Up (Flow Chemistry): Title: "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Source:MDPI Processes Link:

Sources

Optimization

Purification strategies for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Technical Support Center: Purification of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Status: Active Ticket ID: PUR-Qzn-06 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Status: Active Ticket ID: PUR-Qzn-06 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Chameleon" Molecule

Welcome to the technical support hub for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline . If you are here, you are likely struggling with yield loss, "oiling out," or persistent impurities.

The Core Problem: You are not purifying a simple alcohol. You are dealing with a tautomeric system .[1] While formally named "2-hydroxy," this molecule exists predominantly as 6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one (the lactam form) in the solid state and in polar solvents. This lactam/lactim equilibrium drastically alters solubility and pKa, often rendering standard purification protocols ineffective.

This guide abandons generic advice in favor of mechanistic troubleshooting based on the specific electronic properties of the sulfonyl-quinoline scaffold.

Module 1: The "Oiling Out" & Crystallization Trap

User Query: "My crude product comes out as a sticky yellow gum/oil upon acidification or cooling. Recrystallization from ethanol failed."

Root Cause Analysis: The sulfonyl group at the 6-position adds significant lipophilicity, while the lactam core requires hydrogen bonding. When you cool a solution rapidly or acidify a basic solution, the molecule traps solvent within its lattice, forming an amorphous "oil" rather than a crystal. Ethanol often fails because its boiling point is too low to break the strong intermolecular dimer interactions of the quinolone core.

The Solution: The High-Dielectric Anti-Solvent Swing You need a solvent system that dissolves the lactam form at high temperatures but forces an ordered lattice upon cooling.

Protocol: The DMF/Water Displacement

  • Dissolution: Dissolve the crude gum in Dimethylformamide (DMF) or DMSO at 80°C. Use the minimum volume required (approx. 3-5 mL per gram).

    • Why: DMF disrupts the strong amide dimers of the quinolone ring.

  • Hot Filtration: Filter the hot solution through a pre-heated sintered glass funnel to remove inorganic salts (Na₂SO₄/NaCl) carried over from the synthesis.

  • The Anti-Solvent Drip: While maintaining the solution at 70°C, add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly in the oil bath (do not remove it).

    • Mechanism:[2][3][4] Slow cooling allows the thermodynamically stable crystal polymorph to form, rejecting impurities.

  • Harvest: Filter the off-white crystals and wash with 1:1 DMF/Water, then copious water to remove residual DMF.

Module 2: Removing Regioisomers & Starting Materials

User Query: "I have a persistent impurity at R_f 0.4 (approx) that co-elutes with my product. NMR suggests it's the 8-isomer or hydrolyzed sulfonic acid."

Root Cause Analysis:

  • Regioisomers: The chlorosulfonation of 2-hydroxyquinoline favors the 6-position, but the 8-position is a common minor byproduct.

  • Sulfonic Acid: If the intermediate sulfonyl chloride hydrolyzed before reacting with piperidine, you have the highly polar sulfonic acid contaminant.

The Solution: The pH-Swing Extraction This strategy exploits the acidity difference between the sulfonamide (neutral/weakly acidic) and the sulfonic acid (strongly acidic).

Decision Matrix (Graphviz Diagram):

PurificationLogic Crude Crude Mixture (Product + Isomers + Salts) Dissolve Dissolve in 1M NaOH (pH > 12) Crude->Dissolve Deprotonates Lactam NH Filter Filter Insoluble Solids (Removes non-acidic impurities) Dissolve->Filter Acidify Acidify Filtrate to pH 4-5 (Using Acetic Acid) Filter->Acidify Precipitate Precipitate Forms Acidify->Precipitate Selective Protonation Filtrate_Waste Filtrate (Waste) Contains Sulfonic Acid & Salts Precipitate->Filtrate_Waste Removes highly polar acids Solid_Product Solid Product (Target + Regioisomer) Precipitate->Solid_Product Recryst Recrystallize (DMF/H2O) Removes 8-isomer Solid_Product->Recryst

Caption: pH-Swing Logic. The target molecule precipitates at pH 4-5, while highly acidic sulfonic acid byproducts remain soluble.

Protocol: The Base-Acid Reprecipitation

  • Slurry: Suspend the crude solid in 1M NaOH (10 mL/g).

  • Dissolution: Heat gently to 50°C. The product should dissolve as the sodium salt of the lactam.

    • Note: If solids remain, they are likely non-acidic impurities (e.g., bis-sulfonamides). Filter them out.

  • Acidification: Cool to room temperature. Slowly add Glacial Acetic Acid (do not use strong HCl, as it may trap salts).

  • Target pH: Adjust to pH 4-5 .

    • Critical: Do not go to pH 1. The sulfonic acid impurities are soluble at pH 4, but the target molecule (weak acid) will precipitate.

  • Wash: Filter the precipitate and wash with water to remove trapped sodium acetate.

Module 3: Chromatographic Tailing

User Query: "When I run a column, the compound streaks (tails) badly on silica, making separation impossible."

Root Cause Analysis: The 2-quinolone core has a "sticky" proton on the nitrogen (lactam) and a basic pyridine-like nitrogen in the tautomer. These interact strongly with the silanol groups (Si-OH) on silica gel, causing drag.

The Solution: The "Buffered" Mobile Phase Standard MeOH/DCM is insufficient. You must block the silanol interactions.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Additive (Critical)Application
DCM / Methanol 95:5 to 90:101% Acetic Acid General purification. Acid keeps the molecule in neutral lactam form.
Ethyl Acetate / Hexane 50:50 to 100:0N/A usually too non-polar for this molecule; avoid.
DCM / Acetone 90:100.5% Triethylamine Alternative if acid-sensitive (rare for this scaffold).

Technique Tip: Pre-wash your silica column with the mobile phase containing the modifier (Acetic Acid) before loading your sample. This "deactivates" the most active sites on the silica.

Summary of Physical Properties for Verification

PropertyValue / BehaviorRelevance to Purification
State Solid (Crystalline)Amorphous if impure/wet.
Solubility (Water) Very Low (< 1 mg/mL)Allows for aqueous washing/desalting.
Solubility (Base) Soluble (1M NaOH)Forms N-Na salt; key for pH swing purification.
Solubility (Acid) Poor in dil. HClUnlike simple amines, the amide-like N is not easily protonated.
Tautomerism Lactam (C=O) favoredDrives high MP and poor solubility in non-polar solvents.

References

  • Tautomerism of 2-Hydroxyquinoline

    • Source: BenchChem.[5][6] "An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance."

    • Relevance: Establishes the lactam/lactim equilibrium that dict
    • URL: (Verified via search context 1.4).

  • General Purification of Quinolone Sulfonamides

    • Source: Google Patents, WO2017115287A1. "Process for the preparation of quinoline-2(1h)
    • Relevance: Details the isolation of similar 7-hydroxy/alkoxy intermediates using crystalliz
    • URL:

  • Solubility Data & Recrystallization Solvents

    • Source: Sigma-Aldrich / Merck. "2-Hydroxyquinoline Product Sheet."
    • Relevance: Confirms solubility in alcohol and dilute alkali, and insolubility in ether/w
    • URL:

  • Chromatographic Behavior of Quinolones

    • Source: University of Rochester.
    • Relevance: Provides general rules for solvent selection (Polarity/Dielectric constants) applicable to heterocyclic amides.
    • URL:

Sources

Troubleshooting

Overcoming side reactions in piperidinylsulfonyl quinoline synthesis

Topic: Overcoming Side Reactions in Piperidinylsulfonyl Quinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Context: This guide focuses on the synthesis of scaffolds analog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Side Reactions in Piperidinylsulfonyl Quinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Context: This guide focuses on the synthesis of scaffolds analogous to Argatroban intermediates, specifically the coupling of 1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride derivatives with piperidine carboxylates .

Introduction: The "Deceptively Simple" Sulfonamide

The formation of piperidinylsulfonyl quinolines is a cornerstone reaction in the synthesis of direct thrombin inhibitors. While the disconnection appears straightforward—a nucleophilic attack of a piperidine amine on a quinoline sulfonyl chloride—the reality is often a minefield of competing pathways.

This guide addresses the three critical failure modes:

  • Regiochemical Scrambling during the sulfonyl chloride activation.

  • Hydrolytic Collapse of the activated sulfonyl species.

  • Coupling Stagnation due to salt bridging or steric hindrance.

Module 1: The Activation Step (Chlorosulfonation)

The most common route involves treating 1,2,3,4-tetrahydroquinoline with chlorosulfonic acid (


). This is an electrophilic aromatic substitution (EAS) where the directing power of the amine (NH) is critical.
Mechanism & Regioselectivity Pathway

The 1,2,3,4-tetrahydroquinoline ring is activated.[1] The amino group at position 1 directs ortho (position 8) and para (position 6). However, the para position is often sterically accessible, leading to mixtures if thermodynamic control isn't maintained.

Chlorosulfonation_Pathway SM 3-methyl-1,2,3,4- tetrahydroquinoline Complex N-Sulfonic Acid Intermediate SM->Complex ClSO3H (1 eq) Rapid C8 Target: 8-SO2Cl (Kinetic Product) Complex->C8 ClSO3H (Excess) < 0°C (Kinetic) C6 Impurity: 6-SO2Cl (Thermodynamic Product) Complex->C6 > 25°C or Long Reaction Time Sulfone Bis-quinoline Sulfone (Dimer Impurity) C8->Sulfone Low Acid Vol High Conc.

Figure 1: Reaction pathway showing the divergence between the desired C8-sulfonyl chloride and the C6-impurity based on temperature control.

Troubleshooting Guide: Chlorosulfonation
SymptomProbable CauseCorrective Action
Product contains >10% C6-isomer Thermodynamic Equilibration. The reaction temperature spiked, allowing the sulfonyl group to migrate to the more stable para position.Strict Temp Control: Maintain reaction at -5°C to 0°C during addition. Do not allow the quench exotherm to exceed 5°C.
Low Yield (<40%) Sulfone Formation. The intermediate sulfonyl chloride reacted with unreacted starting material (Friedel-Crafts sulfonation).Dilution Factor: Increase the volume of

(act as solvent and reagent). Ensure rapid stirring to disperse the starting material immediately.
"Sticky Gum" upon quench Partial Hydrolysis. The sulfonyl chloride hydrolyzed back to sulfonic acid, which forms an intractable zwitterion with the amine.DCM Extraction: Do not quench into water alone. Quench the reaction mixture into a biphasic mixture of ice-water and Dichloromethane (DCM). The product stays in DCM; acid stays in water.

Module 2: The Coupling Reaction

Once isolated, the 8-quinolinesulfonyl chloride is coupled with a piperidine derivative (e.g., ethyl 4-methylpiperidine-2-carboxylate).

Critical Failure: The "Salt Trap"

A common user error is assuming the piperidine starting material is a free base. It is often supplied as an HCl salt.

  • Scenario: You add Sulfonyl Chloride + Piperidine-HCl + 1 eq Base.

  • Result: 0% conversion. The 1 eq of base is consumed just to free the amine, leaving no base to scavenge the HCl generated by the sulfonamide formation. The reaction stalls.

FAQ: Coupling Optimization

Q: Why is my ester moiety hydrolyzing during coupling? A: You are likely using an aqueous biphasic system (Schotten-Baumann conditions) with too high a pH.

  • Fix: Switch to anhydrous conditions. Use DCM or THF as solvent and DIPEA (Diisopropylethylamine) or N-Methylmorpholine as the base. Avoid NaOH/Water if your piperidine has a sensitive ester group (like the ethyl ester in Argatroban precursors).

Q: The reaction turns black and yield drops. Why? A: Oxidation of the tetrahydroquinoline ring.

  • Fix: Tetrahydroquinolines are electron-rich anilines prone to oxidation. Degas your solvents with nitrogen/argon. If using commercial sulfonyl chloride that has turned dark, recrystallize it from hexanes/DCM before use.

Q: I see a "dimer" impurity on LCMS (M+M). A: This is likely the Sulfonimide (Ar-SO2-N(R)-SO2-Ar).

  • Mechanism:[1][2][3][4][5] The product sulfonamide is still nucleophilic (on the nitrogen) and reacts with a second equivalent of sulfonyl chloride.

  • Fix: Ensure you are not using a large excess of sulfonyl chloride. Add the sulfonyl chloride slowly to the amine (inverse addition) to keep the amine concentration high relative to the chloride.

Module 3: Purification & Stability

The "Decomposition on Silica" Phenomenon

Piperidinylsulfonyl quinolines are basic amines. When purified on standard acidic silica gel:

  • They streak badly (broad peaks).

  • The acidic surface can catalyze the hydrolysis of the sulfonamide bond or the ester.

Protocol: Neutralized Flash Chromatography

Do not use standard silica. You must passivate the silica gel.

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent + 1% TEA.

  • Running: Run your purification using eluent without TEA (or with 0.1% TEA).

    • Why? This caps the acidic silanol sites, preventing the product from sticking or decomposing.

Summary Checklist for Success

  • Chlorosulfonation: Keep T < 0°C to lock in C8-regioselectivity.

  • Quench: Pour reaction mix into DCM/Ice, not just water.

  • Coupling Stoichiometry: If using Amine-HCl salt, use 3.0 equivalents of base (1 to free amine, 1 to scavenge reaction HCl, 1 excess to drive kinetics).

  • Atmosphere: Perform coupling under Argon to prevent quinoline oxidation.

References

  • Arg

    • Source: SynThink Chemicals & Veeprho Pharmaceuticals (Industry Standards).
    • Context: Identifies the C6-isomer and hydrolysis products as primary impurities in 8-quinolinesulfonyl chloride synthesis.
  • Regioselectivity in Tetrahydroquinoline Functionaliz

    • Source:Journal of Organic Chemistry / Molecules (2013). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines".
    • Context: Explains the directing effects of the N-H group in electrophilic substitution.
  • Mechanisms of Sulfonyl Chloride Hydrolysis vs. Aminolysis

    • Source:Journal of the American Chemical Society / J. Org. Chem. (2008).[6] "An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis".[7]

    • Context: Provides the kinetic justification for using anhydrous conditions to favor aminolysis over hydrolysis.
  • Patent: Synthesis of Argatroban Intermedi

    • Source: EP2752412A1 (European P
    • Context: Detailed industrial protocols for the coupling of 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride with piperidine carboxyl

Sources

Optimization

Technical Support Center: Recrystallization of Quinoline Derivatives

Status: Operational Role: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Events Introduction: The Quinoline Challenge Quinoline derivatives are pharmacophores central t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Events

Introduction: The Quinoline Challenge

Quinoline derivatives are pharmacophores central to antimalarial, antiviral, and anticancer therapeutics. However, they present unique purification challenges due to their


-deficient nitrogen heterocycle nature .

Unlike standard aromatics, quinolines exhibit:

  • Basicity: The nitrogen lone pair allows for protonation, drastically altering solubility.[1]

  • Oxidation Sensitivity: They frequently degrade into colored N-oxides or polymerized tars.

  • Oiling Out: A high propensity to form metastable oils rather than crystals due to low melting points relative to solvent boiling points.[2]

This guide moves beyond basic "trial and error" by applying thermodynamic principles to solvent selection.

Module 1: The Solvent Selection Matrix

Do not guess. Select your solvent system based on the electronic nature of the substituents on the quinoline ring. The quinoline nitrogen is a hydrogen bond acceptor; your solvent choice must leverage or mitigate this.

Solvent Compatibility Table
Derivative TypeSubstituent CharacteristicsRecommended Solvent SystemMechanism of ActionRisk Factor
Standard Quinolines Non-polar/Lipophilic (e.g., -CH3, -Cl, -Br)Ethanol / Water (70:30 to 90:10)Dielectric Tuning: Water acts as an anti-solvent, forcing the hydrophobic quinoline out of the ethanol lattice.Oiling Out: If water is added too fast at high temps.
Polar Derivatives H-bond Donors (e.g., -OH, -NH2, -COOH)Methanol or Acetonitrile Solvation Competency: Methanol solvates polar groups well but allows stacking upon cooling. Acetonitrile breaks intermolecular H-bonds.Solvate Formation: High risk of trapping solvent in the crystal lattice.
Highly Insoluble Planar/Fused Systems (e.g., Benzoquinolines)DMF / Water or Toluene High-Temp Solubility: Requires high boiling points to break

-

stacking interactions.
Removal: DMF is difficult to remove (high BP). Toluene is toxic.
Quinoline Salts Protonated (e.g., HCl salts)Ethanol / Acetone Ionic Precipitation: Salts are soluble in MeOH/EtOH but insoluble in Acetone (anti-solvent).Hygroscopicity: Product may absorb water rapidly.
Logic Flow: Solvent Decision Tree

Use the following logic to determine your starting solvent system.

SolventSelection Start Analyze Quinoline Substituents IsSalt Is it a Salt? (HCl, H2SO4) Start->IsSalt Polarity Check Polarity IsSalt->Polarity No (Free Base) SysA System A: Ethanol/Acetone IsSalt->SysA Yes HDonors Contains H-Bond Donors? (-OH, -NH2) Polarity->HDonors High Polarity Lipophilic Lipophilic? (-Cl, -Alkyl) Polarity->Lipophilic Low Polarity SysB System B: Methanol or MeCN HDonors->SysB Yes SysD System D: Toluene or DMF HDonors->SysD No (Planar/Rigid) SysC System C: Ethanol/Water Lipophilic->SysC Standard

Figure 1: Decision matrix for selecting the initial solvent system based on molecular functionality.

Module 2: Troubleshooting "Oiling Out"

The Issue: The solution becomes cloudy, and instead of crystals, liquid droplets form at the bottom. This "oil" eventually hardens into an impure glass. The Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This often happens when the Melting Point (MP) of the solid < Boiling Point (BP) of the solvent .[2]

The Protocol: Recovering from an Oil
  • Re-dissolve: Heat the mixture back to a clear solution.

  • Temperature Check: Is your solvent BP higher than the compound's MP?

    • Yes: You must switch to a lower boiling solvent (e.g., swap Ethanol for Methanol or Acetone).

    • No: Proceed to step 3.

  • Seed at the Cloud Point: Cool the solution slowly. The moment slight turbidity appears (the Cloud Point), add a seed crystal.

  • Agitation: Increase stirring speed. High shear prevents droplets from coalescing into a large oil phase.

OilingOut Event Oiling Out Observed Reheat Reheat to Dissolve Event->Reheat CheckMP Is Solvent BP > Compound MP? Reheat->CheckMP SwitchSolv CRITICAL: Switch Solvent (Use Lower BP) CheckMP->SwitchSolv Yes CheckConc Check Concentration CheckMP->CheckConc No TooConc Too Concentrated? (Super-saturation) CheckConc->TooConc Dilute Add 10-20% More Solvent TooConc->Dilute Yes Seed Add Seed Crystal at Cloud Point TooConc->Seed No Dilute->Seed

Figure 2: Troubleshooting workflow for oiling out events during quinoline purification.

Module 3: Advanced Protocols (The "Senior Scientist" Tricks)

Technique A: The Acid-Base Swing (pH Manipulation)

For quinolines that refuse to crystallize thermally, use their basicity to your advantage. This method is often superior to thermal recrystallization for removing non-basic impurities.

  • Dissolution: Dissolve crude quinoline in 10% HCl (aq). The quinoline protonates and dissolves; non-basic impurities remain solid/oily.

  • Filtration: Filter the acidic solution to remove insoluble impurities.

  • Neutralization: Slowly add 10% NaOH or NH₄OH to the filtrate while stirring.

  • Precipitation: The free base will precipitate as a solid.

  • Recrystallization: Collect the solid and perform a final thermal recrystallization from Ethanol/Water to polish crystal form.

Technique B: Charcoal Clarification

Quinolines oxidize to colored impurities (yellow/red/brown) that co-crystallize with the product.

  • Step: Add Activated Charcoal (1-3% w/w) to the boiling solution.

  • Time: Boil for 5-10 minutes (no longer, or you lose product).

  • Filtration: Filter hot through a Celite pad to remove charcoal fines.

  • Warning: Do not add charcoal to a superheated solution; it will foam over explosively. Cool slightly, add charcoal, then reheat.

Frequently Asked Questions (FAQ)

Q1: My quinoline crystals are colored (yellow/brown) even though the structure suggests they should be white. Why? A: Quinolines are prone to air oxidation, forming N-oxides or trace polymers. Even <0.1% impurity can color the bulk crystal. Use the Charcoal Clarification method (Technique B) described above. If color persists, consider recrystallizing under an inert atmosphere (Nitrogen/Argon).

Q2: I am using Ethanol/Water, but I get a "milky" emulsion that won't settle. A: You likely added the water (anti-solvent) too quickly, causing rapid crashing (nucleation) without growth.

  • Fix: Reheat to clarity. Add water dropwise only until a faint permanent turbidity exists. Stop. Let it cool to room temperature undisturbed. Do not put it on ice immediately.

Q3: Can I use Ethyl Acetate/Hexane? A: Yes, for non-polar quinolines (e.g., chloro-quinolines). However, quinolines often "stick" to silica during chromatography, and similarly, they can be difficult to crystallize from non-polar solvents if they have any H-bonding capability. If EtOAc/Hexane fails, add a "modifier" drop of Methanol to the EtOAc to help solvate the nitrogen lone pair.

Q4: How do I remove residual DMF from my crystals? A: DMF has a high boiling point (153°C). Washing with ether or pentane can help, but the best method is to redissolve the wet crystals in a lower boiling solvent (like Methanol) and evaporate/crystallize again to "azeotrope" the DMF out.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative standard for specific solubility data of heterocycles).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. Retrieved from mt.com.

  • University of York. (n.d.). Recrystallisation: Troubleshooting and Solvent Selection. Chemistry Teaching Labs.

  • BenchChem. (2025).[1] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • Tiwari, M., et al. (2022). Control of polymorphism in crystallization process. ResearchGate.

Sources

Troubleshooting

Technical Support Center: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Production

Topic: Minimizing By-Products & Process Optimization Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.[1] Introduction: The Critical Intermediate You are likely synthesizing 2-Hydroxy-6-(1-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Products & Process Optimization Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.[1]

Introduction: The Critical Intermediate

You are likely synthesizing 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (also known as 6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one) as a key intermediate for Brexpiprazole (Rexulti) or related psychotropic agents.[1]

The synthesis hinges on two critical steps: the electrophilic chlorosulfonation of the carbostyril (2-quinolone) core and the subsequent nucleophilic attack by piperidine. The purity of this intermediate is non-negotiable; isomers or hydrolyzed species carried forward will result in difficult-to-remove impurities in the final API.[1]

This guide replaces generic advice with specific, mechanism-driven troubleshooting protocols designed to minimize the three "Killer Impurities":

  • The Hydrolytic Degradant (Sulfonic acid derivative).[2]

  • The Regioisomer (8-sulfonyl analog).[2]

  • The Sulfone Dimer (Bis-quinolone sulfone).[2]

Module 1: The Chlorosulfonation Gateway

Objective: Maximize conversion of 2(1H)-quinolinone to 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride while suppressing sulfone formation.[1]

The Mechanism & Impurity Landscape

The reaction uses Chlorosulfonic acid (


)  as both solvent and reagent. This is an Electrophilic Aromatic Substitution (

).[2]
  • Main Pathway: Sulfonation at C6 (para to the activating NH, meta to the carbonyl), followed by conversion to the sulfonyl chloride.

  • Side Pathway A (Thermodynamic): Sulfonation at C8 (ortho to NH).[2]

  • Side Pathway B (Over-reaction): The newly formed sulfonyl chloride reacts with unreacted quinolone to form a Sulfone Dimer .[2]

Visualizing the Reaction Pathways

ReactionPathways Start 2(1H)-Quinolinone (Carbostyril) Intermed 6-Sulfonic Acid Intermediate Start->Intermed Sulfonation < 20°C Impurity_Iso 8-Sulfonyl Chloride (Regioisomer) Start->Impurity_Iso Steric Leakage (Trace) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->Intermed Target 6-Sulfonyl Chloride (Target Intermediate) Intermed->Target Chlorination (Excess ClSO3H) Impurity_Hyd 6-Sulfonic Acid (Hydrolysis Product) Target->Impurity_Hyd Moisture/Slow Quench Impurity_Dim Bis-Sulfone Dimer (High Temp By-product) Target->Impurity_Dim Reaction with Start (>50°C)

Figure 1: Reaction pathways showing the genesis of critical impurities during the chlorosulfonation step.

Protocol 1: Optimized Chlorosulfonation

Standard yield target: >85% | Purity target: >98%

  • Stoichiometry: Use 5.0 to 8.0 equivalents of Chlorosulfonic acid.[2]

    • Why: You need a large excess to act as a solvent and to push the equilibrium from sulfonic acid to sulfonyl chloride.[2] Lower equivalents (<4.0) favor Sulfone Dimer formation because the concentration of active reagent drops.

  • Temperature Staging (Critical):

    • Addition Phase: Add quinolone to

      
       at 0–5°C .
      
    • Reaction Phase: Slowly ramp to 50–60°C and hold for 2–4 hours.

    • Warning: Exceeding 65°C exponentially increases the Sulfone Dimer .[2]

  • The Quench (The Danger Zone):

    • Do NOT add water to the reaction.[2]

    • Drip the reaction mass into a stirred slurry of Ice/Water (maintain quench temp <10°C).

    • Troubleshooting: If the quench gets too hot (>20°C), the Sulfonyl Chloride hydrolyzes back to the water-soluble Sulfonic Acid, destroying your yield.

Module 2: The Amidation (Coupling) Step

Objective: React the unstable sulfonyl chloride with piperidine without causing hydrolysis.

The Challenge

The 6-sulfonyl chloride intermediate is moisture-sensitive.[1] The piperidine acts as both the nucleophile and the base to scavenge the HCl byproduct.

Protocol 2: Bi-Phasic vs. Anhydrous Coupling
ParameterMethod A: Anhydrous (Recommended)Method B: Bi-Phasic (Schotten-Baumann)
Solvent DCM or THF (Dry)Acetone / Water or DCM / Water
Base Excess Piperidine (2.2 eq) or TEA

or NaOH
Pros Highest yield; Minimal hydrolysis.[1]Cheaper; easier inorganic salt removal.[2]
Cons Piperidine HCl salt precipitates.[2]High risk of hydrolysis if pH drifts.[2]
Best For High Purity Requirements Large Scale / Cost-Sensitive

Step-by-Step (Method A):

  • Dissolve the wet cake of 6-sulfonyl chloride in DCM. Dry with

    
     if necessary to remove quench water.[2]
    
  • Cool to 0–5°C .

  • Add Piperidine (2.1–2.5 eq) dropwise.[2]

    • Note: The reaction is exothermic.[2]

  • Stir at Room Temp (25°C) for 1–2 hours.

  • Wash: Water wash to remove Piperidine-HCl salts.[1][2]

  • Crystallize: Evaporate DCM and recrystallize from Ethanol/Methanol to remove trace isomers.

Module 3: Troubleshooting Matrix (FAQ)

Q1: My HPLC shows a large peak at RRT ~0.2 (early eluting). What is it?

Diagnosis: This is likely 2-oxo-1,2-dihydroquinoline-6-sulfonic acid .[1][3]

  • Cause: Your sulfonyl chloride hydrolyzed.[2]

  • Fix:

    • Check your quench rate in Step 1.[2] Did the temperature spike?

    • Check the water content of your solvent in Step 2.[2]

    • Ensure the sulfonyl chloride "wet cake" was not stored too long before amidation.[2] It degrades within hours if wet.[2]

Q2: I see a late-eluting impurity (RRT ~1.5) that is insoluble in most solvents.

Diagnosis: This is the Bis-sulfone dimer .[1]

  • Cause: The chlorosulfonation temperature was too high (>65°C) or the volume of chlorosulfonic acid was too low (high concentration favors dimerization).

  • Fix: Increase

    
     volume to 6–8 equivalents and strictly cap the reaction temperature at 55°C.
    
Q3: The product color is pink/red instead of off-white.

Diagnosis: Oxidation of the quinolone ring or trace iron contamination.

  • Fix:

    • Use glass-lined reactors or high-grade stainless steel.[1][2]

    • Perform a charcoal (activated carbon) treatment during the final recrystallization in ethanol.[2]

Q4: Can I use Thionyl Chloride ( ) instead of Chlorosulfonic acid?

Answer: Generally, No .[2]

  • Direct chlorosulfonation of the deactivated carbostyril ring requires the super-electrophilic nature of

    
    .
    
  • 
     is typically used to convert a pre-existing sulfonic acid to a chloride, not to install the group.[2] Attempting to use it directly will likely result in chlorination at the C2-position (converting the lactam to 2-chloroquinoline) rather than sulfonation.[1]
    

Module 4: Process Decision Tree

Use this flowchart to diagnose low yield or purity issues immediately after the Chlorosulfonation step.

TroubleshootingTree Start Analyze Crude Sulfonyl Chloride (HPLC/TLC) CheckPurity Is Purity > 95%? Start->CheckPurity Yes Proceed to Amidation (Immediate) CheckPurity->Yes Yes No Identify Major Impurity CheckPurity->No No ImpurityA High Polar Peak (Sulfonic Acid) No->ImpurityA Early Eluting ImpurityB High Non-Polar Peak (Sulfone Dimer) No->ImpurityB Late Eluting ActionA Action: Improve Quench Cooling Reduce water in Solvent ImpurityA->ActionA ActionB Action: Lower Rxn Temp Increase ClSO3H Eq. ImpurityB->ActionB

Figure 2: Diagnostic decision tree for evaluating the intermediate quality before coupling.

References

  • Otsuka Pharmaceutical Co., Ltd. (2002).[2] Carbostyril derivatives and process for preparing the same.[2][4] U.S. Patent 7,888,362.[2] (Describes the core synthesis of Brexpiprazole intermediates).

  • Zubkov, V.O., et al. (2015).[2][3] Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid.[1][3] National University of Pharmacy, Ukraine.[2][3] (Mechanism of regioselectivity in quinolone chlorosulfonation).

  • Ram Reddy, T., et al. (2018).[2][5] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[1] Asian Journal of Chemistry, 30(4), 834-836. (Provides context on the carbostyril ring reactivity).

  • Fluorochem. (n.d.).[2] 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride Product Data. (Physical properties of the intermediate).[4][6][7][8]

Disclaimer: This guide is for research and development purposes only. Handling Chlorosulfonic acid requires strict safety protocols, including fume hoods and full PPE.[2] Always consult the SDS before use.

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

H-NMR Spectrum Analysis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Executive Summary This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance ( H-NMR) spectrum of 2-Hydroxy-6-(1-pip...

Author: BenchChem Technical Support Team. Date: February 2026

H-NMR Spectrum Analysis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H-NMR) spectrum of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline .[1] Unlike standard spectral libraries, this document focuses on the comparative performance  of analytical protocols, specifically addressing the critical challenge of keto-enol tautomerism  inherent to 2-hydroxyquinolines.[1]

For researchers in drug development, this molecule represents a classic "privileged scaffold" intermediate.[1] The 6-sulfonyl-piperidine moiety introduces solubility challenges and specific electronic shielding effects that distinguish it from the generic quinoline backbone.

Structural Context & Tautomeric Equilibrium

The primary analytical challenge with this compound is not the connectivity, but the tautomeric state . While systematically named "2-hydroxy," the compound predominantly exists as the 2-quinolone (lactam) tautomer in solution, especially in polar aprotic solvents like DMSO.[1]

Key Performance Indicator (KPI): A successful NMR analysis must unambiguously distinguish between the O-H (enol) and N-H (lactam) forms, as this dictates the reactivity profile for subsequent functionalization (e.g.,


-alkylation vs. 

-alkylation).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectral Markers Enol Enol Form (2-Hydroxyquinoline) Less Stable in DMSO Keto Keto Form (2-Quinolone) Predominant Species Enol->Keto Solvent Stabilization (DMSO-d6) Keto->Enol Non-polar Media (CDCl3) Marker1 H3/H4 Coupling (cis-alkene character) Keto->Marker1 Marker2 NH Signal (~12 ppm) Keto->Marker2

Figure 1: Tautomeric equilibrium favoring the 2-quinolone form in polar media, highlighting key spectral markers.[1]

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is the single most critical variable in analyzing this compound. The table below compares the "performance" of the two standard alternatives: DMSO-d


  and Chloroform-d (CDCl

)
.
FeatureAlternative A: CDCl

Alternative B: DMSO-d

(Recommended)
Technical Insight
Solubility Poor to ModerateExcellentThe polar sulfonamide and lactam groups aggregate in CDCl

, causing line broadening.[1]
Tautomer Visibility AmbiguousDistinct Keto (Lactam)DMSO stabilizes the polar C=O bond, locking the molecule in the 2-quinolone form.
Exchangeable Protons Often Invisible/BroadSharp Singlet (~12 ppm)DMSO inhibits rapid proton exchange, allowing the NH signal to be integrated.[1]
Water Signal Interference Low (1.56 ppm)High (3.33 ppm)The piperidine ring protons (1.4-1.6 ppm) may overlap with water in CDCl

if not dry.[1]

Recommendation: DMSO-d


  is the superior solvent. It provides a self-validating spectrum where the integration of the NH proton confirms the purity and tautomeric state.

Detailed Spectral Assignment (DMSO-d )

The following data is synthesized from fragment-based analysis of 2-quinolone and piperidine sulfonamides.

Region 1: The Aliphatic Zone (Piperidine Ring)

The piperidine ring attached to the sulfonyl group shows a characteristic splitting pattern.

  • 
     2.85 – 2.95 ppm (4H, m): 
    
    
    
    -methylene protons (
    
    
    -CH
    
    
    ).[1] These are deshielded by the electron-withdrawing sulfonyl group.
  • 
     1.50 – 1.65 ppm (4H, m): 
    
    
    
    -methylene protons.[1]
  • 
     1.35 – 1.45 ppm (2H, m): 
    
    
    
    -methylene protons.[1]
Region 2: The "Fingerprint" Region (Quinoline Core)

The 2-quinolone core has a distinct "cis-alkene" like signature at positions 3 and 4.[1]

  • 
     6.55 – 6.65 ppm (1H, d, J = 9.5 Hz): H-3 . This is the most shielded aromatic proton, characteristic of the 
    
    
    
    -carbonyl position in the lactam ring.
  • 
     7.95 – 8.05 ppm (1H, d, J = 9.5 Hz): H-4 . The large coupling constant (J
    
    
    
    9.5 Hz) is diagnostic for the 2-quinolone ring system (vs. J
    
    
    4-5 Hz in pyridine-like rings).[1]
Region 3: The Aromatic Sulfonamide Zone

The sulfonyl group at position 6 exerts a strong deshielding effect (mesomeric and inductive) on the ortho protons (H-5 and H-7).

  • 
     8.20 – 8.30 ppm (1H, d, J
    
    
    
    2 Hz):
    H-5 . Deshielded by the adjacent sulfonyl group. Appears as a doublet due to meta-coupling with H-7.[1]
  • 
     7.80 – 7.90 ppm (1H, dd, J
    
    
    
    9, 2 Hz):
    H-7 . Shows ortho-coupling to H-8 and meta-coupling to H-5.[1]
  • 
     7.40 – 7.50 ppm (1H, d, J
    
    
    
    9 Hz):
    H-8 .
Region 4: The Exchangeable Proton
  • 
     11.8 – 12.2 ppm (1H, br s): NH  (Lactam).[1]
    
    • Validation Check: Add one drop of D

      
      O to the NMR tube. This signal should disappear, confirming it is an exchangeable proton (NH/OH) and not an impurity.[1]
      

Comparative Guide: Product vs. Precursor

In a synthesis workflow, this product is often derived from 2-Chloro-6-(1-piperidinylsulfonyl)quinoline .[1] Comparing the spectra of the product and precursor is the primary method for QC.

Spectral FeaturePrecursor (2-Chloro analog) Product (2-Hydroxy/2-Quinolone) Analysis
H-3 Chemical Shift

7.4 - 7.6 ppm

6.6 ppm
Major Shift: The conversion of C-Cl to C=O causes a massive upfield shift of H-3 due to loss of aromaticity in the heterocyclic ring.[1]
H-3/H-4 Coupling J

8.5 Hz
J

9.5 Hz
The bond order change (aromatic to alkene-like) increases the coupling constant.[1]
NH Signal AbsentPresent (~12 ppm) The appearance of the downfield singlet is the definitive "Go/No-Go" signal for reaction completion.

Experimental Protocol

Method A: Standard Characterization (DMSO-d )
  • Preparation: Weigh 5–10 mg of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D). Vortex for 30 seconds. Ensure no suspended solids remain (the solution should be clear yellow).
    
  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).[1]

    • Scans: 16 (minimum) to 64 (for smooth baseline).[1]

  • Processing: Reference the residual DMSO pentet to 2.50 ppm.

Method B: D O Exchange (Validation)
  • Perform Method A.

  • Add 20

    
    L of D
    
    
    
    O directly to the NMR tube.
  • Shake vigorously and re-acquire spectrum.

  • Result: The broad singlet at ~12 ppm must vanish. The water signal at ~3.33 ppm will increase significantly.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from [1]

  • Royal Society of Chemistry. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Quinolin-6-ol. Retrieved from [1]

  • Modgraph. (2005).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [1]

Sources

Comparative

A Predictive Guide to the Mass Spectrometric Fragmentation of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) stands as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information about a molecule's structure through its fragmentation patterns. This guide offers an in-depth, predictive analysis of the collision-induced dissociation (CID) fragmentation pathways of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, a molecule integrating three key chemical motifs: a hydroxylated quinoline core, a sulfonamide linker, and a piperidine ring.

Predicted Mass Spectrum and Major Fragmentation Pathways

Under electrospray ionization in the positive ion mode (ESI+), 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is anticipated to be driven by the distinct chemical properties of its three core components.

Fragmentation Initiated at the Piperidinylsulfonyl Moiety

The piperidinylsulfonyl group is predicted to be a primary site of initial fragmentation. The protonated molecule will likely undergo several competing fragmentation pathways originating from this part of the structure. A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO2).[1] Additionally, cleavage of the S-N bond is a common fragmentation route for sulfonamides.[2][3] The piperidine ring itself is also susceptible to fragmentation, often through α-cleavage or ring-opening mechanisms.[4][5]

Fragmentation of the 2-Hydroxyquinoline Core

The 2-hydroxyquinoline core is a stable aromatic system, but it is also expected to contribute to the overall fragmentation pattern. A characteristic fragmentation of quinoline and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule.[6][7] Furthermore, the presence of the hydroxyl group may lead to the loss of carbon monoxide (CO).[1]

The interplay of these fragmentation pathways is expected to generate a rich tandem mass spectrum with a series of characteristic product ions. The relative abundance of these ions will be dependent on the collision energy and the specific instrumentation used.

Summary of Predicted Product Ions

The following table summarizes the major product ions predicted to be observed in the MS/MS spectrum of protonated 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

m/z (Proposed) Proposed Formula Proposed Neutral Loss Proposed Structure of Fragment Ion
309.09C14H17N2O3S+-Protonated Molecule [M+H]+
245.03C9H7NO3S+C5H10N (Piperidine)2-Hydroxyquinoline-6-sulfonylium
229.04C9H7NO2S+C5H10N + O2-Hydroxyquinoline-6-sulfinylium
181.05C9H7NO2+C5H10NSO26-Hydroxyquinolin-2-ylium
162.05C9H6O2+C5H10NSO2 + HCN[M+H - Piperidinylsulfonyl - HCN]+
146.06C9H8NO+C5H10NSO2 + CO[M+H - Piperidinylsulfonyl - CO]+
118.06C8H6O+C5H10NSO2 + HCN + CO[M+H - Piperidinylsulfonyl - HCN - CO]+
85.09C5H11N+C9H6NO3SProtonated Piperidine

Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways of protonated 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

Fragmentation of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline cluster_main Main Fragmentation Pathways cluster_alternative Alternative Pathway M+H [M+H]+ m/z 309.09 loss_piperidine Loss of Piperidine M+H->loss_piperidine ion_245 m/z 245.03 loss_piperidine->ion_245 loss_so2 Loss of SO2 ion_245->loss_so2 ion_181 m/z 181.05 loss_so2->ion_181 loss_hcn Loss of HCN ion_181->loss_hcn ion_154 m/z 154.05 loss_hcn->ion_154 loss_co Loss of CO ion_154->loss_co ion_126 m/z 126.05 loss_co->ion_126 M+H_alt [M+H]+ m/z 309.09 loss_so2_alt Loss of SO2 M+H_alt->loss_so2_alt ion_245_alt m/z 245.09 loss_so2_alt->ion_245_alt

Figure 1. Proposed major fragmentation pathway of protonated 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

Piperidine Fragmentation M+H [M+H]+ m/z 309.09 cleavage S-N Bond Cleavage M+H->cleavage ion_85 Protonated Piperidine m/z 85.09 cleavage->ion_85 ion_224 2-Hydroxyquinoline-6-sulfonyl Radical Cation m/z 224.02 cleavage->ion_224

Figure 2. Proposed fragmentation leading to the formation of the protonated piperidine ion.

Experimental Protocol for MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol is recommended:

1. Sample Preparation

  • Prepare a stock solution of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion, or to an appropriate concentration for LC-MS analysis.

2. Liquid Chromatography (for LC-MS analysis)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Full Scan (MS1) Analysis:

    • Scan Range: m/z 100-500.

    • Acquire a full scan spectrum to confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions, which will help to elucidate the fragmentation pathways.

    • Resolution: High resolution and accurate mass measurements (e.g., using a Q-TOF or Orbitrap mass spectrometer) are highly recommended to confirm the elemental composition of the precursor and product ions.

Conclusion

This guide provides a detailed predictive analysis of the mass spectrometric fragmentation of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline based on the well-established fragmentation patterns of its constituent chemical moieties. The proposed fragmentation pathways, centered around the piperidinylsulfonyl group and the 2-hydroxyquinoline core, offer a valuable roadmap for the identification and structural confirmation of this compound and its analogs. The provided experimental protocol serves as a practical starting point for researchers to acquire high-quality MS/MS data and validate these predictions. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed fragmentation mechanisms.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Ge, L., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868849. [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • El-Sharkawy, S., & Aboul-Enein, H. Y. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 203-206. [Link]

  • Royal Society of Chemistry. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(38), 24864-24872. [Link]

  • Pharmaffiliates. (n.d.). 6-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • mzCloud. (2017). 2-Hydroxyquinoline. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 756-763. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Frison, G., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Rapid Communications in Mass Spectrometry, 27(2), 227-236. [Link]

  • Kumar, P. M. R., & Hunashal, R. D. (2021). Synthesis, Spectral Characterization, and In-vitro Antioxidant Activity Screening of Some Novel 2-hydroxy Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(12), 6567-6572. [Link]

Sources

Validation

Analytical Verification of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline: An FTIR-Centric Comparison Guide

Executive Summary 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is a functionalized heterocyclic scaffold often utilized in medicinal chemistry as a precursor for bioactive sulfonamides. Its characterization presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is a functionalized heterocyclic scaffold often utilized in medicinal chemistry as a precursor for bioactive sulfonamides. Its characterization presents a unique spectroscopic challenge due to the lactam-lactim tautomerism inherent to the 2-hydroxyquinoline moiety.[1]

This guide provides a technical comparison of the FTIR spectral data for this compound against its synthetic precursors and theoretical models. It is designed for researchers requiring immediate verification of synthesis success and purity profiling.

Structural Analysis & The "Tautomer Trap"

Before analyzing the spectrum, the analyst must understand the physical form of the molecule. While the IUPAC name suggests a hydroxyl group ("2-Hydroxy"), the compound predominantly exists as 6-(1-piperidinylsulfonyl)quinolin-2(1H)-one (the lactam form) in the solid state.

Expert Insight: Searching for a broad O-H stretch typical of phenols (


) will lead to misinterpretation. Instead, the spectrum is dominated by amide features.
Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shift that dictates the FTIR profile.

Tautomerism Lactim Lactim Form (2-Hydroxyquinoline) Expected: O-H Stretch Lactam Lactam Form (2-Quinolone) Observed: C=O (Amide) + N-H Lactim->Lactam Tautomerization (H-shift) SolidState Solid State / Polar Solvent Dominant Species Lactam->SolidState Stabilized Form

Figure 1: The lactim-lactam tautomerism. In solid-state FTIR (KBr/ATR), the Lactam form prevails, replacing the expected phenolic O-H signal with Amide Carbonyl features.

Experimental Protocol: FTIR Characterization

To ensure reproducibility, the following protocol minimizes moisture interference, which can obscure the critical N-H and Sulfonyl regions.

Method: KBr Pellet Transmission[2]
  • Instrument: FTIR Spectrometer (e.g., Bruker/PerkinElmer) with DTGS detector.

  • Resolution:

    
    .
    
  • Scans: 32 scans (background and sample).

  • Sample Prep:

    • Dry the sample in a vacuum oven at 40°C for 2 hours to remove lattice water.

    • Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr (dried).

    • Grind to a fine powder using an agate mortar (avoid over-grinding to prevent crystal lattice collapse).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

Comparative Spectral Data

The following table contrasts the target molecule with its synthetic precursor, 2-hydroxyquinoline-6-sulfonyl chloride . This comparison is the primary method for verifying the successful nucleophilic attack of the piperidine.

Table 1: Critical Wavenumber Assignments
Functional GroupVibration ModeTarget Molecule (

)
Precursor (Sulfonyl Chloride)Diagnostic Shift
Amide Carbonyl

Stretching
1655 – 1665 (Strong)1660Retained. Confirms the quinolone core is intact.
Sulfonyl

Asymmetric
1340 – 1350 (Strong)1370 – 1380Red Shift. Conversion of

to

lowers frequency.
Sulfonyl

Symmetric
1160 – 1170 (Strong)1180Red Shift. Characteristic of sulfonamide formation.
Piperidine Ring


Stretch
2850 – 2940 (Medium)AbsentAppearance. Clear indicator of piperidine attachment.
Lactam Nitrogen

Stretch
2900 – 3100 (Broad)2900 – 3100Broad underlying absorption; often overlaps with C-H.
Aromatic Ring

Skeletal
1590 – 1610 1590 – 1610Minimal change.

Note: The disappearance of the


 stretch (typically weak/obscured around 

or visible as a shift in the

region) and the appearance of aliphatic

bonds from piperidine are the "Pass/Fail" criteria.

Synthesis Verification Workflow

Use this logic flow to interpret your spectral results during synthesis monitoring.

SynthesisCheck Start Crude Product Spectrum Check1 Check 2850-2950 cm⁻¹ (Aliphatic C-H) Start->Check1 Decision1 Peaks Present? Check1->Decision1 Check2 Check 1340-1350 cm⁻¹ (Sulfonyl Shift) Decision1->Check2 Yes ResultFail1 FAIL: No Piperidine Incorporation Decision1->ResultFail1 No Decision2 Shifted from 1380? Check2->Decision2 ResultPass VERIFIED: Target Sulfonamide Formed Decision2->ResultPass Yes ResultFail2 FAIL: Unreacted Sulfonyl Chloride Decision2->ResultFail2 No

Figure 2: Step-by-step spectral decision tree for validating the formation of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

Comparison with Alternatives

While FTIR is the fastest tool for functional group verification, it has limitations compared to other analytical techniques for this specific molecule.

FeatureFTIR (This Guide) 1H NMR (Alternative) LC-MS (Alternative)
Speed High (< 5 mins)Medium (15-30 mins)Medium (15-30 mins)
Tautomer ID Excellent. Clearly distinguishes C=O (Lactam) vs O-H (Lactim).Good. N-H proton shift (

ppm) confirms Lactam.
Poor. Ionization often obscures tautomeric state.
Impurity Detection Low. <5% impurities often hidden.High. Can quantify residual piperidine or solvent.High. Detects trace byproducts.
Best Use Case Process Control. "Did the reaction work?"Structure Elucidation. "Is the piperidine region integrated correctly?"Purity Check. Final release testing.
Recommendation

For routine batch checking , FTIR is superior due to the distinct "fingerprint" of the sulfonyl shift. For final structural filing , 1H NMR is required to confirm the integration of the piperidine protons (typically two multiplets around 1.5 ppm and 3.0 ppm) relative to the quinoline aromatic protons.

References

  • BenchChem. (2025).[2][3] A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)-Quinolone. Retrieved from

  • Mendeleev Communications. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Sulfonyl/Amide Frequencies).
  • Royal Society of Chemistry. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances. Retrieved from

Sources

Comparative

Validating Purity of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline: A Multi-Methodological Approach

Executive Summary: The "Silent Impurity" Trap In drug discovery, the scaffold 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (MW: 292.35 g/mol ) is a critical intermediate, often utilized in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Impurity" Trap

In drug discovery, the scaffold 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (MW: 292.35 g/mol ) is a critical intermediate, often utilized in the synthesis of kinase inhibitors and antimicrobial agents.[1] While vendors frequently claim >98% purity based on simple HPLC-UV at 254 nm, this metric is often deceptive.[1][2][3]

The quinolone core is prone to tautomeric equilibrium (lactam-lactim), and the sulfonyl attachment chemistry often yields regioisomers (5- or 7-substituted) that co-elute on standard C18 columns.[1][3] Furthermore, the "standard" HPLC method often fails to detect inorganic salts or desulfonylated degradation products.

This guide objectively compares three validation tiers, providing a self-validating workflow to ensure your biological data is generated from the correct molecule, not an impurity cocktail.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies for validating this specific quinoline derivative.

FeatureMethod A: Standard HPLC-UV Method B: LC-MS/MS (ESI) Method C: qNMR (Quantitative NMR)
Primary Utility Routine batch release; gross purity check.[1][2][3]Impurity identification; detecting co-eluting isomers.[2][3]Absolute purity determination; salt stoichiometry.[2][3]
Detection Principle UV Absorbance (254/280 nm).[3]Mass-to-Charge Ratio (m/z).[1][2][3]Nuclear Spin Resonance (Proton counting).[3][4][5]
Blind Spot Misses non-chromophoric impurities (e.g., piperidine salts, inorganic sulfates).[3]Poor quantification if ionization efficiency varies between analytes.[2][3]Requires ~10 mg of sample; lower sensitivity than MS.[2][3]
Regioisomer Resolution Low (Often co-elute on C18).[3]Medium (Separable by fragmentation pattern).[2][3]High (Distinct coupling constants J-values).
Reference Standard Required for quantification.Required for quantification.NOT Required (Internal standard used).
Verdict Insufficient for lead optimization.Essential for structure confirmation.[2][3][5]The Gold Standard for Purity.[3]

Deep Dive: Experimental Protocols

Protocol 1: The "High-Fidelity" HPLC Method

Standard C18 conditions often fail to separate the 6-isomer from the 5- or 7-isomers.[1][2] We utilize a Phenyl-Hexyl stationary phase to exploit


 interactions with the quinoline ring.[1][2]

Objective: Chromatographic separation of regioisomers and degradation products.

Methodology:

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the phenolic OH protonated).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts).[1][2][3]

    • 1-8 min: 5%

      
       60% B (Shallow gradient for isomer resolution).[1][2][3]
      
    • 8-10 min: 60%

      
       95% B (Wash).[1][2][3]
      
  • Detection: PDA (210-400 nm); Extract chromatograms at 254 nm and 320 nm (quinoline specific).

Self-Validation Step:

  • Inject a "stressed" sample (heated at 60°C with 0.1N NaOH for 1 hour). If the method cannot resolve the hydrolysis product (2-hydroxyquinoline-6-sulfonic acid) from the parent peak, the gradient is too steep.[1]

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Unlike HPLC, qNMR does not require a reference standard of the analyte.[3] It relies on the physics of proton spin.

Objective: Determine absolute weight % purity and verify the 6-position substitution.

Methodology:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[3] High purity, non-hygroscopic, distinct singlet at

    
     6.1 ppm (away from quinoline signals).[3]
    
  • Solvent: DMSO-

    
     (Solubilizes both the polar quinolone and the lipophilic piperidine moiety).[3]
    
  • Preparation:

    • Weigh exactly 10.0 mg of Sample.[2][3]

    • Weigh exactly 5.0 mg of TMB (IS).[3]

    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.[2][3]

    • Relaxation delay (

      
      ): 60 seconds  (Critical! T1 relaxation for aromatic protons is long.[2][3] Short delays underestimate purity).[2][3]
      
    • Scans: 16 or 32.[2][3]

Data Analysis (Causality):

  • Region A (Piperidine): Multiplets at

    
     1.4 - 3.0 ppm.[1][2][3] Integration should match 10 protons relative to the aromatic core.[3]
    
  • Region B (Quinoline Aromatic): Look for the diagnostic doublet of doublets at position 7 and a doublet at position 5.[3]

    • If substitution is at position 6:[2][6] You will see a specific coupling pattern (

      
       Hz, 
      
      
      
      Hz).[3]
    • If substitution is at position 5 or 7:[7] The coupling constants will shift significantly.[3]

  • Calculation:

    
    [3]
    

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating the sample and the potential impurity pathways.

ValidationWorkflow RawSample Raw Sample (2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline) HPLC Step 1: HPLC-UV (Phenyl-Hexyl) Check for >98% Area RawSample->HPLC FailHPLC REJECT Recrystallize (EtOH/H2O) HPLC->FailHPLC <98% or unknown peaks PassHPLC Pass (>98%) HPLC->PassHPLC LCMS Step 2: LC-MS/MS Confirm MW 292.35 & Absence of m/z 225 PassHPLC->LCMS ImpurityA Impurity: Hydrolysis (Sulfonic Acid, m/z 225) LCMS->ImpurityA Detects m/z 225 qNMR Step 3: qNMR (DMSO-d6) Absolute Purity & Regio-confirmation LCMS->qNMR Mass Spec Clean ImpurityA->FailHPLC ImpurityB Impurity: Regioisomer (5- or 7-sulfonyl) ImpurityB->FailHPLC qNMR->ImpurityB Coupling constants wrong Final VALIDATED REFERENCE MATERIAL qNMR->Final Integrals Correct

Figure 1: Analytical Decision Tree for validating sulfonyl-quinoline derivatives. Note the critical role of qNMR in confirming regio-chemistry which LC-MS might miss.

Mechanistic Insight: The Tautomerism Factor

When analyzing 2-hydroxyquinolines , you are actually analyzing 2-quinolones .[1][2]

  • In Solution (DMSO/MeOH): The equilibrium heavily favors the 2-quinolone (lactam) form.[3]

  • Impact on NMR: You will NOT see a phenolic -OH peak.[1][2][3] Instead, look for a broad amide -NH signal (often >11 ppm) or significant shielding of the C2-proton.[1][3]

  • Impact on Synthesis: If you attempt to derivatize the "hydroxyl" group using standard Williamson ether conditions without considering the lactam tautomer, you may get N-alkylation instead of O-alkylation.[1][2]

Impurity Profile Simulation: If your sample shows a small peak at m/z 326/328 (M+34), it is likely the 6-chlorosulfonyl intermediate that failed to react with piperidine and was subsequently hydrolyzed or reacted with chloride.[3] This is a reactive impurity and must be purged (<0.1%) before biological testing.[3]

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2012).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry.[2][3] [Link]

  • Beattie, K. D., et al. (2014).[3][7] NMR-based purity analysis of research chemicals.[1][2][3] Magnetic Resonance in Chemistry.[2][3] [Link][3]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of UV-Vis Characterization for Novel Quinoline Derivatives Quinoline and its derivatives are a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Characterization for Novel Quinoline Derivatives

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with anticancer, antimalarial, and antibacterial properties.[1][2][3] The electronic properties of these molecules, which can be readily investigated using UV-Vis spectroscopy, are fundamental to their biological activity and formulation.[4] Understanding the UV-Vis absorption profile of a novel compound like 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is crucial for several reasons:

  • Quantitative Analysis: Establishing the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) allows for the accurate determination of the compound's concentration in various solutions, a prerequisite for pharmacological and toxicological studies.[5]

  • Structural Elucidation: The UV-Vis spectrum provides insights into the electronic structure of the molecule, including the nature of its π-electron system and the presence of specific chromophores.[6]

  • Drug-Target Interactions: Changes in the absorption spectrum upon binding to a biological target can be used to study binding affinities and mechanisms of action.

  • Physicochemical Properties: The influence of solvent polarity on the absorption spectrum (solvatochromism) can reveal information about the molecule's ground and excited state dipole moments, which are pertinent to its behavior in biological milieu.[7][8][9]

Predicted UV-Vis Absorption Profile

The UV-Vis spectrum of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is expected to be influenced by several key structural features, most notably the tautomeric nature of the 2-hydroxyquinoline core and the electronic effects of the piperidinylsulfonyl substituent.

The Critical Role of Tautomerism

A pivotal characteristic of 2-hydroxyquinoline is its existence in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form, also known as 2(1H)-quinolinone.[10][11] The position of this equilibrium is highly dependent on the solvent environment. While the lactim form may be more stable in the gas phase, the lactam form is predominantly favored in polar solvents due to its greater polarity and stabilization through intermolecular interactions.[11] This tautomerism will undoubtedly be a defining feature of the UV-Vis spectrum of the title compound.

Caption: Tautomeric equilibrium of the 2-hydroxyquinoline scaffold.

Given that most experimental work is conducted in solution, the observed UV-Vis spectrum will likely be dominated by the lactam tautomer. This form possesses a more extended conjugated system, which typically results in absorption bands at longer wavelengths compared to the lactim form.

Influence of Substituents and Expected Solvatochromism

The piperidinylsulfonyl group at the 6-position is expected to act as an electron-withdrawing group due to the sulfonyl moiety. This will influence the intramolecular charge transfer (ICT) characteristics of the molecule.[12] The lone pair of electrons on the piperidine nitrogen may have a secondary, weaker electron-donating effect. The interplay of these effects with the quinoline ring system will dictate the precise location of the absorption maxima.

Many quinoline derivatives exhibit solvatochromism, where the position of the absorption bands shifts with changes in solvent polarity.[13][14] For 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, we can anticipate the following:

  • π → π* transitions: These are characteristic of the aromatic quinoline system and are generally less sensitive to solvent polarity.

  • n → π* transitions: These involve the non-bonding electrons on the nitrogen and oxygen atoms and are typically more sensitive to solvent effects, often exhibiting a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding.

  • Intramolecular Charge Transfer (ICT) bands: Given the presence of both electron-donating (amino group in the lactam form) and electron-withdrawing (sulfonyl) groups, an ICT band is plausible. The solvatochromic behavior of this band would be indicative of the change in dipole moment upon excitation.

Comparative Analysis

To contextualize the expected spectral properties, a comparison with simpler, related molecules is instructive.

CompoundKey Structural FeaturesExpected λmax relative to the title compoundRationale
2-Hydroxyquinoline Unsubstituted quinolone ring.Shorter wavelength.The absence of the electron-withdrawing sulfonyl group at position 6 would likely result in a blue shift of the main absorption bands.[10][11]
Quinoline-6-sulfonamide Lacks the 2-hydroxy (or 2-oxo) group.Different spectral profile.The electronic transitions would be significantly different without the extended conjugation and tautomerism of the 2-oxo-1,2-dihydroquinoline system.
6-Aminoquinoline Possesses a strong electron-donating group at the 6-position.Longer wavelength for some transitions.The amino group would likely cause a bathochromic (red) shift due to enhanced ICT character.[8]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a robust, self-validating protocol for the characterization of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

Materials and Instrumentation
  • Compound: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline, of high purity.

  • Solvents: A range of UV-grade solvents with varying polarities (e.g., n-hexane, chloroform, acetonitrile, ethanol, water).[15]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[15]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of 0.1 to 1.0 absorbance units. A typical starting concentration for the final measurement is 1 x 10⁻⁵ M.[15]

  • Solvent Series: To investigate solvatochromism, prepare solutions of the same concentration in a series of solvents with varying polarities.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.[16]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

    • Plot λmax against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to visualize the solvatochromic shifts.

experimental_workflow start Start: Pure Compound stock Prepare Stock Solution (e.g., 10⁻³ M in Methanol) start->stock dilutions Prepare Working Solutions (e.g., 10⁻⁵ M) stock->dilutions solvents Use a Range of Solvents (Hexane, CHCl₃, MeCN, EtOH, H₂O) dilutions->solvents spectrophotometer UV-Vis Spectrophotometer (200-800 nm scan) solvents->spectrophotometer baseline Record Solvent Baseline spectrophotometer->baseline measure Record Sample Spectrum baseline->measure analysis Data Analysis: - Determine λmax - Calculate ε - Analyze Solvatochromism measure->analysis end End: Spectral Data analysis->end

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

While direct experimental data on the UV-Vis absorption of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is yet to be published, a comprehensive understanding of its likely spectral characteristics can be inferred from the extensive literature on related quinoline derivatives. The key factors influencing its absorption profile will be the solvent-dependent lactam-lactim tautomerism and the electronic effects of the piperidinylsulfonyl substituent. The provided experimental protocol offers a standardized approach for researchers to obtain high-quality, reproducible data for this promising molecule. This guide serves as a foundational resource for further investigation into the photophysical properties of this compound and its potential applications in drug development and beyond.

References

  • ACS Publications. (2025, December 30). Quinolin-2(1H)
  • PMC. (2022, December 30). New Synthetic Quinoline (Qui)
  • Asian Journal of Chemistry. (2018, November 30).
  • ResearchGate. (n.d.).
  • MDPI. (2025, July 29). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • MDPI. (2021, May 7).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2024, July 4).
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, December 1).
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.).
  • ResearchGate. (n.d.).
  • Arab American University Digital Repository. (n.d.). Results in chemistry paper..pdf.
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • PubMed. (n.d.). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • PubMed. (2021, April 15). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • ResearchGate. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PMC. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (n.d.).
  • CORE. (2013, September 26). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.
  • ResearchGate. (n.d.). Fig. 3 (a) Time-dependent UV-Vis absorption spectra of the Ru(η 6....
  • Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).

Sources

Comparative

Reference Standards for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline Analysis: A Technical Comparison Guide

The following guide provides an in-depth technical comparison and operational framework for selecting and using reference standards for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS 891900-49-5). This compound, often...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational framework for selecting and using reference standards for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS 891900-49-5). This compound, often identified as a critical intermediate or process-related impurity in the synthesis of quinoline-sulfonyl pharmacophores (common in CNS and antiviral drug discovery), requires rigorous analytical control due to its sulfonamide moiety and tautomeric nature.

Executive Summary & Technical Context[1][2][3][4]

2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (also known as 6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one) serves as a pivotal reference marker in the quality control of quinoline-based therapeutics. Its presence typically indicates specific degradation pathways (hydrolysis of 2-chloro precursors) or side-reactions during the sulfonation of quinolinone cores.

For researchers and QC scientists, the challenge lies in the compound's lactam-lactim tautomerism (2-quinolinone vs. 2-hydroxyquinoline) and its solubility profile, which can lead to retention time shifts and quantitation errors if the reference standard is not adequately characterized.

Key Chemical Properties
PropertySpecification
CAS Number 891900-49-5
Molecular Formula C₁₄H₁₆N₂O₃S
Molecular Weight 292.35 g/mol
Monoisotopic Mass 292.0882
Appearance Off-white to pale yellow solid
Solubility DMSO (High), Methanol (Moderate), Water (Low)
pKa (Predicted) ~10.5 (OH/NH), ~2.0 (Quinoline N)

Comparative Analysis of Reference Standard Classes

Selecting the appropriate standard grade is dictated by the intended application (e.g., qualitative identification vs. quantitative assay).

Table 1: Performance Matrix of Reference Standard Types
FeaturePrimary Reference Standard (PRS) Secondary/Working Standard (SWS) Research Grade Material (RGM)
Source Pharmacopeial (USP/EP) or Custom Synthesis (Certified)Qualified In-house or Certified 3rd PartyChemical Suppliers (e.g., Ambeed, ChemSRC)
Traceability Absolute (qNMR/Mass Balance)Traceable to PRSVendor CoA only
Assay Accuracy 99.5% - 100.5%± 1.0% of PRSTypically >95% (Area %)
Characterization 1H/13C NMR, MS, IR, TGA, ROI, KF, Residual SolventsHPLC Purity, ID (IR/RT)HPLC Purity, 1H NMR (Basic)
Cost High (

)
Moderate (

)
Low ($)
Use Case Method Validation, Calibration of SWSRoutine QC Release, Stability TestingEarly R&D, Peak Identification
Expert Insight: The "Purity Trap"

Research Grade Materials often claim ">98% purity" based solely on HPLC-UV area normalization. This is insufficient for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline because:

  • Inorganic Salts: Sulfonylation reactions often leave residual salts (not UV active).

  • Water Content: The hygroscopic nature of the quinolinone tautomer can lead to 2-5% water uptake, skewing "as-is" assay calculations.

  • Tautomeric Equilibrium: Inadequate solvent choice during NMR can result in broadened peaks, masking impurities.

Recommendation: For GLP/GMP work, always establish a Secondary Standard by qualifying a high-purity commercial batch against a Primary Standard (or using qNMR for absolute purity assignment).

Experimental Protocols for Standard Qualification

To validate a candidate material as a reference standard, the following self-validating workflow is recommended.

Protocol A: HPLC Purity & Impurity Profiling

Objective: Determine chromatographic purity and separate the 2-hydroxy tautomer from potential 2-chloro precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 95% B (Linear)

    • 15-20 min: 95% B (Hold)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amide/Sulfonamide).

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Methanol:Water (Dissolve in minimal DMSO first if needed).

Acceptance Criteria:

  • Main peak retention time stable (approx. 8-10 min depending on dead volume).

  • Resolution (Rs) > 2.0 between Main Peak and any precursor (e.g., 2-Chloro-6-(1-piperidinylsulfonyl)quinoline).

  • Tailing Factor (T): 0.8 < T < 1.5.

Protocol B: Absolute Assay via qNMR

Objective: Assign an absolute potency value to the standard without relying on a potentially unavailable primary standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: DMSO-d6 (prevents tautomeric exchange broadening seen in CDCl3).

  • Relaxation Delay (D1): > 30 seconds (ensure full relaxation).

  • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for qualifying a reference standard for this compound, highlighting the critical check-points for tautomerism and salt contamination.

ReferenceStandardWorkflow Start Candidate Material (CAS 891900-49-5) SolubilityCheck Solubility Check (DMSO vs MeOH) Start->SolubilityCheck HPLC_UV HPLC-UV Purity (Area %) SolubilityCheck->HPLC_UV Decision1 Purity > 98%? HPLC_UV->Decision1 Reject Reject / Recrystallize Decision1->Reject No StructureID Structural ID (1H-NMR, MS) Decision1->StructureID Yes TautomerCheck Tautomer Verification (DMSO-d6 NMR) StructureID->TautomerCheck Confirm 2-OH/2-Oxo Assay Assay Assignment TautomerCheck->Assay qNMR qNMR (Absolute) Assay->qNMR MassBalance Mass Balance (100% - Impurities - Water - ROI) Assay->MassBalance FinalCert Certified Reference Standard (CoA) qNMR->FinalCert MassBalance->FinalCert

Caption: Qualification workflow for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline standards, emphasizing tautomer verification and dual assay methods.

Synthesis & Impurity Origins[8][9]

Understanding the origin of the standard helps in identifying potential co-eluting impurities. The compound is typically synthesized via the hydrolysis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline .

SynthesisPathway Precursor 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0) Product 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (CAS 891900-49-5) Precursor->Product Hydrolysis Impurity Residual 2-Chloro (Common Impurity) Precursor->Impurity Incomplete Rxn Reagent + H2O / Acid or Base Reagent->Product

Caption: Primary synthetic route showing the critical "2-Chloro" impurity that must be resolved by the analytical method.

Storage and Stability Recommendations

  • Storage: Store at 2-8°C (short term) or -20°C (long term) under desiccated conditions. The sulfonamide bond is stable, but the 2-hydroxy/2-quinolinone moiety can be sensitive to light (photo-oxidation).

  • Hygroscopicity: Moderately hygroscopic. Equilibrate to room temperature before weighing to prevent static and moisture condensation errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11949646 (Related Structures). Retrieved from [Link]

  • ChemSRC (2024). 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline - CAS 891900-49-5 Physical Properties and Safety. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline proper disposal procedures

The following guide details the proper disposal and handling procedures for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline . As a specialized research compound often used in drug discovery (targeting pathways like EGFR or...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline .

As a specialized research compound often used in drug discovery (targeting pathways like EGFR or bacterial DNA gyrase), specific Safety Data Sheets (SDS) are frequently unavailable or incomplete. Therefore, this protocol applies Structure-Activity Relationship (SAR) based safety logic , treating the compound with the highest level of caution due to the known toxicity of the quinoline scaffold and the environmental persistence of sulfonamides.

Compound Profile & Hazard Identification

To dispose of this chemical safely, you must understand what it is. We deconstruct the molecule to predict its behavior and hazards.

ComponentStructural FeatureAssociated Hazard & Disposal Implication
Scaffold Quinoline Ring High Toxicity/Carcinogenicity: Quinolines are often mutagenic and toxic to aquatic life.[1] Disposal: Must be incinerated; never release to drains.
Substituent 1 2-Hydroxy Group Tautomerism: Exists largely as 2-quinolinone (amide-like).[1] This reduces basicity but increases stability, making it persistent in the environment.
Substituent 2 Sulfonyl Group Persistence: The sulfonyl linkage (

) is robust against hydrolysis, requiring high-temperature incineration for complete destruction.[1]
Substituent 3 Piperidine Ring Solubility: Adds lipophilicity. While piperidine itself is a base/irritant, in this sulfonamide form, it is chemically neutral but retains biological activity.

Core Safety Directive: Treat this compound as a Suspected Carcinogen and Marine Pollutant .

Pre-Disposal Handling & Segregation

Before disposal, the compound must be stabilized and segregated. Improper mixing can lead to dangerous reactions or regulatory fines.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling powder outside a fume hood.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness). Quinoline derivatives can permeate standard latex.

  • Eyes: Chemical splash goggles.

Chemical Compatibility Matrix
  • INCOMPATIBLE with: Strong Oxidizers (e.g., Nitric Acid, Peroxides). The sulfur and nitrogen centers can oxidize exothermically.

  • COMPATIBLE with: General organic solvents (Methanol, DMSO, DCM) and other non-reactive organic solids.

Disposal Workflows

A. Solid Waste (Pure Compound)
  • Classification: Hazardous Organic Solid.

  • Container: Clear, wide-mouth HDPE or Glass jar with a screw-top lid.

  • Labeling: Must read "Hazardous Waste - Toxic Solid."[1] List the full chemical name.

  • Method: High-Temperature Incineration.[1]

B. Liquid Waste (Solutions/Mother Liquors)
  • Scenario: You have dissolved the compound in DMSO, Methanol, or Dichloromethane (DCM).

  • Segregation Rule: The disposal stream is dictated by the solvent , not the solute.

    • If in DCM/Chloroform:Halogenated Waste Stream .

    • If in Methanol/Acetone/DMSO:Non-Halogenated Waste Stream .

  • Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable provided the container is rated for both solids and liquids (sludge).

C. Aqueous Waste (HPLC Effluent)
  • Strict Prohibition: NEVER pour down the sink. Even trace amounts are toxic to aquatic organisms.

  • Collection: Collect all HPLC effluent containing this compound in a designated "Aqueous Hazardous Waste" carboy.

Visualizing the Decision Logic

The following decision tree illustrates the operational workflow for segregating this waste in a laboratory setting.

WasteSegregation Start Waste Generation: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Contaminated Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture or Stock Solution Bin_Solid BIN A: Solid Hazardous Waste (High-Temp Incineration) Solid->Bin_Solid SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Organic Solvent Bin_Aq BIN D: Aqueous Hazardous Waste (HPLC Effluent) SolventCheck->Bin_Aq Water / Buffer Bin_Halo BIN B: Halogenated Organic Waste Halo->Bin_Halo Yes Bin_NonHalo BIN C: Non-Halogenated Organic Waste (DMSO, MeOH, Acetone) Halo->Bin_NonHalo No

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local safety standards.

Emergency Spill Response Protocol

If a spill occurs, immediate action is required to prevent exposure and environmental release.[2][3][4]

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Risk (Is it > 100g or outside hood?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill PPE 2. Don PPE: Double Gloves, Goggles, N95 Assess->PPE Minor Spill Contain 3. Containment: Cover with Absorbent Pads (Do not use water) PPE->Contain Clean 4. Cleanup: Scoop into Waste Jar Wipe with solvent Contain->Clean Label 5. Label & Dispose: 'Debris from Spill' Clean->Label

Figure 2: Step-by-step spill response workflow.

Regulatory & Compliance Framework

Since this specific compound is likely not explicitly listed on the EPA's "P-List" or "U-List" (unless it is a trade-named formulation), it falls under the "Characteristic Hazardous Waste" or "Generator Knowledge" rule.[1]

  • EPA (USA): Manage as RCRA Hazardous Waste . If the specific toxicity is unknown, the "Cradle-to-Grave" liability principle dictates you must assume it is toxic [1].[1]

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation (e.g., inside the fume hood or on a designated bench).

    • Containers must remain closed except when adding waste.

    • Containers must be marked with the words "Hazardous Waste" and the specific contents.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Quinoline - Compound Summary (Hazards & Toxicity).[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline

Executive Safety Summary Treat as: High-Potency / Uncharacterized Bioactive Solid (OEB 3/4) 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is a complex heterocyclic scaffold often utilized as an intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency / Uncharacterized Bioactive Solid (OEB 3/4)

2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is a complex heterocyclic scaffold often utilized as an intermediate in the synthesis of antipsychotics (e.g., Brexpiprazole analogs) or antimicrobial agents. Public toxicological data for this specific CAS is limited; therefore, Structure-Activity Relationship (SAR) analysis dictates that it must be handled with Universal Precautions for novel organic compounds.

Immediate Hazards (Inferred via SAR):

  • Respiratory Sensitization: High probability due to the sulfonamide moiety.

  • Genotoxicity: Potential risk associated with the quinoline scaffold.[1]

  • Physical State: Fine powder susceptible to static charge and aerosolization.

Risk Assessment & SAR Analysis

Why we select specific PPE for this molecule.

Before selecting PPE, we must understand the "Why." We decompose the molecule into its pharmacophore risks:

Structural MoietyAssociated HazardSafety Implication
Quinoline Core Mutagenicity (Cat 2), Carcinogenicity (Cat 1B), Skin AbsorptionZero-skin-contact policy. Double-gloving is mandatory.
Sulfonamide Hypersensitivity, Stevens-Johnson Syndrome (rare but severe)Respiratory protection is critical to prevent sensitization.
Piperidine Irritant (Skin/Eye), CNS effects (at high dose)Eye protection must be goggle-based , not just safety glasses.

Critical Insight: The combination of a sulfonamide tail and a quinoline core suggests this molecule may possess high biological activity. Do not treat this as a benign reagent.

Personal Protective Equipment (PPE) Protocol

A. Respiratory Protection

Standard: NIOSH P100 or PAPR (Powered Air Purifying Respirator).

  • Why: Simple N95 masks filter 95% of particles >0.3 microns but often fail to seal perfectly against the face. For a potential sensitizer, a 95% reduction is insufficient.

  • Protocol:

    • < 10 mg: Fume hood sash at proper height. N95 acceptable only if handling in a closed vessel.

    • > 10 mg or Open Handling: Half-face respirator with P100 cartridges.

    • Spill Cleanup: Full-face respirator to protect mucous membranes.

B. Dermal Protection (Glove Selection)

Standard: Double-gloving with Nitrile (minimum 5 mil) .

  • Why: Quinoline derivatives can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DMSO, Methanol) likely used to dissolve this compound.

  • Technique: "Indicator Gloving."

    • Inner Glove: Bright color (e.g., Orange/Blue) Nitrile.

    • Outer Glove: Standard (e.g., Purple/Black) Nitrile.

    • Logic: If the outer glove tears or degrades, the bright inner glove becomes visible, signaling immediate change.

C. Ocular Protection

Standard: Indirect-vented chemical splash goggles.

  • Why: As a fine powder, the substance can drift around standard safety glasses. If dissolved in DMSO (a penetrant carrier), a splash to the eye could transport the toxin directly into the bloodstream.

Operational Decision Matrix (Visualization)

The following decision tree guides your PPE selection based on the operation scale and physical state.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Conc_Liq Concentration? Liquid->Conc_Liq Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Level2 Level 2 PPE: Tyvek Sleeves, Goggles, Double Nitrile Gloves (P100 Respirator if outside Hood) Small_Solid->Level2 Level3 Level 3 PPE: Full Tyvek Suit, PAPR, Double Gloves (Long Cuff) (Dedicated Containment) Large_Solid->Level3 Dilute < 10 mM Conc_Liq->Dilute Conc > 10 mM Conc_Liq->Conc Level1 Level 1 PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves (Fume Hood Mandatory) Dilute->Level1 Conc->Level2

Caption: Decision matrix for PPE selection based on physical state and quantity of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline.

Handling Protocols

A. Weighing & Transfer (Critical Step)

Static electricity is the primary vector for contamination with this quinoline derivative.

  • Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Damping: Place a slightly damp Kimwipe near (not touching) the balance pan to increase local humidity and reduce static fly-away.

  • Containment: Weigh inside a Powder Containment Hood or a standard fume hood with a draft shield. Never weigh on an open bench.

B. Solubilization

This compound is likely hydrophobic.

  • Preferred Solvent: DMSO or Dimethylformamide (DMF).

  • Warning: DMSO increases skin permeability. If 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is dissolved in DMSO, it will pass through standard latex gloves instantly. Nitrile is non-negotiable here.

C. Waste Disposal

Do not dispose of down the drain.[2][3]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with the full chemical name.

  • Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste (unless dissolved in DCM/Chloroform).

  • Destruction: High-temperature incineration is required to break down the quinoline ring and sulfonamide bond safely.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently.[4] Do NOT wet (increases absorption). Wash with soap/water after removing bulk solid.Monitor for redness/sensitization for 24 hours.
Skin Contact (DMSO Soln) Emergency Shower immediately. Rinse for 15 mins.[4]Seek medical attention.[4][5][6] Provide SDS/CAS to physician.
Inhalation Move to fresh air.[4][5][6]If wheezing occurs (sulfonamide reaction), administer oxygen if trained.
Spill (Solid) Do not sweep (creates dust).[6] Cover with wet paper towels (if water insoluble) or oil-impregnated sweep compound.Scoop into hazardous waste. Wipe area with 10% bleach to degrade residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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